MRTX9768 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN6O.ClH/c1-31-23(22-18(10-26)15-5-3-2-4-13(15)9-20(22)25)19(12-28-31)14-6-7-16-17(8-14)21(11-27)29-30-24(16)32;/h2-9,12H,11,27H2,1H3,(H,30,32);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFWHHKMANIFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC3=C(C=C2)C(=O)NN=C3CN)C4=C(C5=CC=CC=C5C=C4F)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN6O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Precision Strike of MRTX9768 Hydrochloride: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of MRTX9768 hydrochloride, a first-in-class, orally active, and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex. This document is intended for researchers, scientists, and drug development professionals interested in the cutting-edge field of synthetic lethality in oncology.
Executive Summary
This compound represents a novel therapeutic strategy targeting cancers with a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A. This deletion leads to the accumulation of MTA, which binds to PRMT5, creating a unique drug target. MRTX9768 selectively binds to and inhibits this PRMT5-MTA complex, leading to potent and selective anti-tumor activity in MTAP-deleted cancer cells while sparing normal tissues. This synthetic lethal approach offers a promising new avenue for precision medicine in a variety of cancers with high unmet medical need.
The PRMT5-MTA Complex: A Synthetic Lethal Target
Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in various cellular processes, including gene expression, RNA splicing, and signal transduction.[1][2]
In cancers with homozygous deletion of the MTAP gene, which is estimated to be present in approximately 9% of all cancers, the enzyme MTAP is absent.[1][3] MTAP is essential for the salvage of adenine and methionine from MTA. Its absence leads to a significant accumulation of MTA within the cancer cells.[1] This accumulated MTA acts as an endogenous, albeit weak, inhibitor of PRMT5 by binding to its S-adenosylmethionine (SAM) binding pocket.[4] This partial inhibition of PRMT5 in MTAP-deleted cells creates a state of vulnerability, making them exquisitely sensitive to further inhibition of PRMT5. This concept is known as synthetic lethality, where the loss of two genes (in this case, MTAP and the inhibition of PRMT5) is lethal to a cell, while the loss of either one alone is not.[4]
MRTX9768 was discovered through a fragment-based approach and is designed to specifically bind to the MTA-bound PRMT5 complex.[3] This selective binding stabilizes the inactive state of the enzyme, leading to a potent and durable inhibition of its methyltransferase activity in MTAP-deleted tumors.[4][5]
Signaling Pathway and Mechanism of Action
MRTX9768's mechanism of action is centered on its ability to selectively inhibit the PRMT5-MTA complex, leading to a cascade of downstream effects that culminate in cancer cell death.
Caption: MRTX9768 selectively targets the PRMT5-MTA complex in MTAP-deleted cancer cells.
The primary downstream effect of PRMT5 inhibition by MRTX9768 is the reduction of symmetric dimethylarginine (SDMA) levels on target proteins. This leads to alterations in RNA splicing, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in MTAP-deleted cancer cells.[2]
Quantitative Data Summary
The preclinical data for MRTX9768 demonstrates its high potency and selectivity for MTAP-deleted cancer cells.
Table 1: In Vitro Potency and Selectivity of MRTX9768
| Cell Line | MTAP Status | SDMA Inhibition IC50 (nM) | Cell Proliferation IC50 (nM) |
| HCT116 | MTAP-deleted | 3[3][5][6][7] | 11[3][5][6][7] |
| HCT116 | MTAP Wild-Type | 544[3][5][6][7] | 861[3][5][6][7] |
IC50: Half-maximal inhibitory concentration.
Table 2: Pharmacokinetic Properties of MRTX9768
| Species | Dose (mg/kg, PO) | Bioavailability (%) | Clearance |
| CD-1 Mouse | 30 | >50[5][7] | Moderate to High[5][7] |
| Beagle Dog | 30 | >50[5][7] | Moderate to High[5][7] |
| Cynomolgus Monkey | 10 | - | Moderate to High[5][7] |
PO: Per os (by mouth).
In xenograft studies, oral administration of MRTX9768 resulted in dose-dependent inhibition of SDMA in MTAP-deleted tumors, with minimal modulation of SDMA observed in the bone marrow, indicating a favorable safety profile.[5][6][7]
Experimental Protocols
Detailed experimental protocols for the characterization of MRTX9768 are crucial for the replication and extension of these findings.
SDMA Inhibition Assay (In-Cell Western)
This assay quantifies the level of symmetric dimethylarginine in cells following treatment with MRTX9768.
Caption: Workflow for the In-Cell Western assay to determine SDMA inhibition.
Protocol Details:
-
Cell Seeding: HCT116 MTAP-deleted and wild-type cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 96 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS and then permeabilized with 0.1% Triton X-100 in PBS.
-
Blocking: Non-specific binding is blocked using a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1 hour at room temperature.
-
Antibody Incubation: Cells are incubated with a primary antibody specific for symmetric dimethylarginine and a normalization control antibody (e.g., anti-beta-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with species-specific secondary antibodies conjugated to infrared fluorophores for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Plates are imaged using an infrared imaging system. The fluorescence intensity of the SDMA signal is normalized to the control signal, and IC50 values are determined by non-linear regression analysis.
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Caption: Workflow for the CellTiter-Glo® cell proliferation assay.
Protocol Details:
-
Cell Seeding: HCT116 MTAP-deleted and wild-type cells are seeded in 96-well plates at a low density (e.g., 500-1000 cells per well).
-
Compound Treatment: Cells are treated with a serial dilution of this compound.
-
Incubation: Plates are incubated for 10 days to allow for multiple cell doublings.
-
Assay Procedure: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
Luminescence Measurement: After a brief incubation to stabilize the luminescent signal, the plate is read on a luminometer.
-
Data Analysis: The luminescent signal, which is proportional to the number of viable cells, is used to calculate the percentage of cell proliferation inhibition, and IC50 values are determined.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of MRTX9768 in a living organism.
Protocol Outline:
-
Cell Implantation: MTAP-deleted human cancer cells (e.g., HCT116) are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Mice are randomized into vehicle control and MRTX9768 treatment groups. MRTX9768 is administered orally at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues (e.g., bone marrow) can be collected to assess SDMA levels by methods such as in-cell western or mass spectrometry to confirm target engagement.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion and Future Directions
This compound is a highly promising, first-in-class inhibitor of the PRMT5-MTA complex with a clear synthetic lethal mechanism of action in MTAP-deleted cancers. Its potent and selective preclinical activity, coupled with favorable pharmacokinetic properties, underscores its potential as a novel precision medicine for a significant patient population with limited treatment options. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this innovative targeted therapy. The insights gained from the development of MRTX9768 will undoubtedly pave the way for future research into synthetic lethal strategies in oncology.
References
An In-depth Technical Guide to MRTX9768 Hydrochloride: A PRMT5-MTA Complex Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX9768 hydrochloride is a potent, selective, and orally active first-in-class inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex.[1] This technical guide provides a comprehensive overview of MRTX9768, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and precision medicine.
Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers
MRTX9768 leverages a synthetic lethal strategy to target cancers with a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3] The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 9-15% of all human cancers, including non-small cell lung cancer, mesothelioma, glioblastoma, and pancreatic cancer.[2][4][5]
In normal cells, MTAP plays a crucial role in the methionine salvage pathway by metabolizing MTA.[3] In MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to the accumulation of MTA.[6][7] This accumulated MTA acts as a weak endogenous inhibitor of PRMT5 by competing with the essential cofactor S-adenosyl methionine (SAM).[3][6] This partial inhibition of PRMT5 makes these cancer cells highly dependent on the remaining PRMT5 activity for their survival.[6][7]
MRTX9768 is designed to selectively bind to and stabilize the inactive PRMT5-MTA complex.[4][5] This cooperative binding potently inhibits the residual PRMT5 activity in MTAP-deleted cancer cells, leading to cell death, while having a minimal effect on healthy cells with functional MTAP.[3][4] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating essential cellular processes such as mRNA splicing, gene transcription, and signal transduction.[6][8] Inhibition of PRMT5 by MRTX9768 disrupts these processes, ultimately leading to tumor growth inhibition.[4][6]
Quantitative Data
The following tables summarize the key quantitative data for MRTX9768 and related compounds from preclinical studies.
Table 1: In Vitro Potency and Selectivity of MRTX9768
| Cell Line | MTAP Status | Assay Type | IC50 (nM) | Reference |
| HCT116 | Deleted | SDMA Inhibition | 3 | [1][3][4][5][9] |
| HCT116 | Wild-Type | SDMA Inhibition | 544 | [1][4][5][9] |
| HCT116 | Deleted | Cell Proliferation | 11 | [1][3][4][5][9] |
| HCT116 | Wild-Type | Cell Proliferation | 861 | [1][4][5][9] |
| LU99 | Not Specified | SDMA Inhibition | Maintained after 4-day washout (at 0-250 nM) | [1][9] |
Table 2: Pharmacokinetic Profile of MRTX9768
| Species | Dose | Route of Administration | Bioavailability | Clearance | Reference |
| CD-1 Mouse | 30 mg/kg | Oral | >50% | Moderate to High | [1][9] |
| Beagle Dog | 30 mg/kg | Oral | >50% | Moderate to High | [1][9] |
| Cynomolgus Monkey | 10 mg/kg | Oral | Not Specified | Moderate to High | [1][9] |
Table 3: In Vivo Efficacy of MRTX9768
| Xenograft Model | Dosing Schedule | Outcome | Reference |
| MTAP-deleted tumors | Oral administration | Dose-dependent inhibition of SDMA | [1][3][4][9] |
| MTAP-deleted tumors | 100 mg/kg, orally, BID, 6/21 days | SDMA inhibition maintained 3 days after dosing stopped | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize MRTX9768.
PRMT5 Enzymatic Assay (AlphaLISA-based)
This protocol describes a high-throughput AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the enzymatic activity of PRMT5 and the inhibitory effect of MRTX9768.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate (e.g., H4R3)
-
S-adenosyl methionine (SAM)
-
Anti-methylated substrate antibody (specific for symmetric dimethylarginine)
-
Streptavidin-coated Donor beads
-
Antibody-conjugated Acceptor beads
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100)
-
This compound serially diluted in DMSO
-
384-well microplates
Procedure:
-
Prepare a substrate/SAM mixture by diluting the biotinylated histone H4 peptide and SAM in assay buffer to the desired final concentrations.
-
Add the substrate/SAM mixture to the wells of a 384-well plate.
-
Add serially diluted MRTX9768 or DMSO (vehicle control) to the respective wells.
-
Initiate the enzymatic reaction by adding the PRMT5/MEP50 enzyme complex to all wells.
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature or 30°C to allow for enzymatic methylation.
-
Stop the reaction by adding a solution containing the anti-methylated substrate antibody and Acceptor beads.
-
Add Streptavidin-coated Donor beads.
-
Incubate the plate in the dark for a specified time (e.g., 60 minutes) to allow for bead proximity binding.
-
Read the plate on an AlphaScreen-compatible plate reader to measure the luminescent signal, which is proportional to the amount of methylated substrate.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (MTT or MTS-based)
This protocol outlines a method to determine the effect of MRTX9768 on the proliferation of cancer cell lines.
Materials:
-
HCT116 MTAP-deleted and MTAP-wild-type cell lines
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound serially diluted in complete medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Remove the medium and add 100 µL of fresh medium containing serial dilutions of MRTX9768 or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 to 120 hours).[10]
-
Add 20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blotting for Symmetric Dimethylarginine (SDMA) Inhibition
This protocol describes the detection of changes in global protein symmetric dimethylation in response to MRTX9768 treatment.
Materials:
-
Cancer cells treated with MRTX9768
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of MRTX9768 for a specified time.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
In Vivo Xenograft Efficacy Studies
This protocol provides a general framework for evaluating the anti-tumor activity of MRTX9768 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MTAP-deleted human cancer cell line (e.g., HCT116 MTAP-del)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant a suspension of the cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer MRTX9768 orally at the desired dose and schedule (e.g., once or twice daily). Administer the vehicle to the control group.
-
Measure tumor volume with calipers and record the body weight of the mice regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for SDMA).
-
Analyze the data to determine the effect of MRTX9768 on tumor growth.
Mandatory Visualizations
Signaling Pathway of PRMT5-MTA Complex Inhibition
Caption: PRMT5-MTA complex inhibition pathway.
Experimental Workflow for MRTX9768 Evaluation
Caption: Workflow for preclinical evaluation of MRTX9768.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. letswinpc.org [letswinpc.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to MRTX9768 Hydrochloride for MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, a frequent event in a significant subset of human cancers, creates a unique metabolic vulnerability that can be exploited for therapeutic intervention. This event leads to the accumulation of methylthioadenosine (MTA), which endogenously modulates the activity of Protein Arginine Methyltransferase 5 (PRMT5). MRTX9768 hydrochloride is a potent, orally bioavailable, and selective inhibitor designed to specifically target the PRMT5-MTA complex, thereby inducing synthetic lethality in MTAP-deleted cancer cells while sparing normal tissues. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies associated with MRTX9768 and its closely related successor, MRTX1719, offering a detailed resource for researchers in the field of targeted oncology.
Introduction: The Synthetic Lethal Strategy in MTAP-Deleted Cancers
The MTAP gene is located in close proximity to the CDKN2A tumor suppressor gene on chromosome 9p21 and is co-deleted in approximately 10-15% of all human cancers, with higher prevalence in specific malignancies such as pancreatic cancer, non-small cell lung cancer, and mesothelioma.[1][2] MTAP plays a crucial role in the methionine salvage pathway by catabolizing MTA.[1] Its absence in cancer cells leads to a significant accumulation of MTA.[1][3]
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins, regulating key cellular processes including RNA splicing, gene expression, and cell cycle progression.[1][4] MTA acts as a natural, albeit weak, inhibitor of PRMT5 by competing with the universal methyl donor S-adenosylmethionine (SAM).[1][3] This partial inhibition of PRMT5 in MTAP-deleted cells creates a dependency on the remaining PRMT5 activity for survival. This state of heightened vulnerability provides a therapeutic window for synthetic lethal targeting with a PRMT5 inhibitor.[1][3]
MRTX9768 and its successor, MRTX1719, are novel MTA-cooperative PRMT5 inhibitors.[1][5] These molecules are designed to preferentially bind to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 activity in MTAP-deleted cancer cells, which have high intracellular MTA concentrations.[1][5] This approach offers a significant therapeutic advantage over first-generation PRMT5 inhibitors that do not exhibit this MTA-cooperative binding, resulting in a wider therapeutic index and reduced off-target toxicities.[1]
Mechanism of Action and Signaling Pathway
The mechanism of action of MRTX9768/MRTX1719 is centered on the specific metabolic state of MTAP-deleted cancer cells. The following diagram illustrates the key steps in the signaling pathway leading to selective cancer cell death.
Caption: Mechanism of selective MRTX9768 inhibition in MTAP-deleted cancers.
Preclinical Data
The preclinical efficacy of MRTX9768 and MRTX1719 has been extensively evaluated in a range of in vitro and in vivo models.
In Vitro Activity
MRTX9768 and MRTX1719 demonstrate potent and selective inhibition of symmetric dimethylarginine (SDMA) formation and cell proliferation in MTAP-deleted cancer cell lines compared to their MTAP wild-type counterparts.
Table 1: In Vitro IC50 Values for MRTX9768 and MRTX1719
| Compound | Cell Line | MTAP Status | SDMA Inhibition IC50 (nM) | Proliferation Inhibition IC50 (nM) | Reference |
| MRTX9768 | HCT116 | Deleted | 3 | 11 | [6] |
| MRTX9768 | HCT116 | Wild-Type | 544 | 861 | [6] |
| MRTX1719 | HCT116 | Deleted | 8 | 12 | [7] |
| MRTX1719 | HCT116 | Wild-Type | 653 | 890 | [7] |
| MRTX1719 | PK-1 | Deleted | - | ~10 | [1] |
| MRTX1719 | PK-1 | Wild-Type | - | >1000 | [1] |
Data presented as 50% inhibitory concentration (IC50).
In Vivo Efficacy
Oral administration of MRTX9768 and MRTX1719 leads to dose-dependent tumor growth inhibition and regression in MTAP-deleted xenograft models.
Table 2: In Vivo Efficacy of MRTX1719 in MTAP-Deleted Xenograft Models
| Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |
| LU99 (CDX) | Lung Cancer | 12.5 - 100 mg/kg QD, PO | Dose-dependent TGI | [1][8] |
| HCT116 (CDX) | Colorectal Cancer | 50 & 100 mg/kg QD, PO | Significant TGI | [1] |
| Patient-Derived Xenografts (PDX) | Various | Not specified | Broad anti-tumor activity including regressions | [9] |
CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; QD: Once daily; PO: Oral administration.
Pharmacodynamics
In vivo studies confirm that MRTX1719 leads to a dose-dependent reduction of SDMA in tumor tissue, with maximal inhibition achieved after several days of administration.[1] Importantly, there is significantly less modulation of SDMA in normal tissues like bone marrow, underscoring the selectivity of the compound.[6]
Experimental Protocols
The following section details the methodologies for key experiments cited in the preclinical evaluation of MRTX9768/MRTX1719.
In-Cell Western Assay for SDMA Inhibition
This assay quantifies the levels of symmetric dimethylarginine (SDMA) protein modification in cells following treatment with a PRMT5 inhibitor.
Caption: Workflow for the In-Cell Western assay for SDMA quantification.
Detailed Protocol:
-
Cell Seeding: Isogenic HCT116 MTAP wild-type and MTAP-deleted cells are seeded in 96-well plates and allowed to adhere overnight.[5]
-
Compound Incubation: Cells are treated with a dilution series of the test compound (e.g., MRTX1719) for 96 hours.[5]
-
Fixation and Permeabilization: The cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilized with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for SDMA (e.g., SYM11) overnight at 4°C.[5]
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 680) for 1-2 hours at room temperature.
-
Signal Detection: The fluorescence intensity in each well is measured using an imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: The signal is normalized to a cell stain (e.g., DRAQ5) to account for cell number, and IC50 values are calculated from the dose-response curves.
Cell Viability Assay
Cell viability is assessed to determine the cytotoxic or cytostatic effects of the compound on cancer cells.
Detailed Protocol (using CellTiter-Glo®):
-
Cell Seeding: HCT116 MTAP wild-type and MTAP-deleted cells are seeded in 96-well plates.[5]
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for an extended period, typically 10 days, to account for the cytostatic effects of PRMT5 inhibition.[7]
-
Assay Procedure: The CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Signal Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined by fitting the data to a dose-response curve.[5]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compound in a living organism.
References
- 1. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
MRTX9768 Hydrochloride: A Technical Guide to a First-in-Class PRMT5-MTA Complex Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRTX9768 is a potent, selective, and orally bioavailable small molecule inhibitor that targets the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for MRTX9768 hydrochloride. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development of this promising anti-cancer agent.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of MRTX9768. The chemical and physical properties are summarized in the tables below.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 2-(4-(4-(aminomethyl)-1-oxo-1,2-dihydrophthalazin-6-yl)-1-methyl-1H-pyrazol-5-yl)-3-fluoro-1-naphthonitrile hydrochloride |
| CAS Number | 2629314-68-5 (free base) |
| Chemical Formula | C₂₄H₁₇FN₆O (free base)[1], C₂₄H₁₈ClFN₆O (hydrochloride) |
| Molecular Weight | 424.43 g/mol (free base)[2], 460.89 g/mol (hydrochloride) |
Physicochemical Properties
| Property | Value |
| Appearance | White to light brown solid[2] |
| Solubility | DMSO: ≥ 50 mg/mL (117.81 mM)[2] |
| For in vivo formulations, various solvent systems can be used, including combinations of DMSO, PEG300, Tween-80, Saline, and Corn Oil to achieve concentrations suitable for administration.[2] | |
| Storage | Store at -20°C, protected from light.[2] |
Mechanism of Action
MRTX9768 is a first-in-class inhibitor of the PRMT5-MTA complex. In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite MTA accumulates. This accumulation leads to the formation of an MTA-bound PRMT5 complex. MRTX9768 selectively binds to this PRMT5-MTA complex, inhibiting its methyltransferase activity.[3][4] This leads to a reduction in the symmetric dimethylation of arginine (SDMA) on target proteins, including histones and non-histone proteins, ultimately resulting in anti-proliferative effects in MTAP-deleted cancers.[3][5]
Signaling Pathway
Caption: Mechanism of action of MRTX9768 in MTAP-deleted cancer cells.
Preclinical Data
MRTX9768 has demonstrated potent and selective activity in preclinical models of MTAP-deleted cancers.
In Vitro Activity
| Cell Line | MTAP Status | Assay | IC₅₀ (nM) |
| HCT116 | MTAP-deleted | SDMA Inhibition | 3[3][5] |
| HCT116 | MTAP-deleted | Cell Proliferation | 11[3][5] |
| HCT116 | MTAP Wild-Type | SDMA Inhibition | 544[3][5] |
| HCT116 | MTAP Wild-Type | Cell Proliferation | 861[3][5] |
In Vivo Activity
Oral administration of MRTX9768 has been shown to lead to dose-dependent inhibition of SDMA in MTAP-deleted tumor xenografts.[3][5] It exhibits a favorable ADME profile with bioavailability greater than 50% in mice and dogs.[3]
| Animal Model | Dose | Route | Key Findings |
| CD-1 Mouse | 30 mg/kg | Oral | Favorable ADME profile, >50% bioavailability[3] |
| Beagle Dog | 30 mg/kg | Oral | Favorable ADME profile, >50% bioavailability[3] |
| Cynomolgus Monkey | 10 mg/kg | Oral | Moderate to high clearance[3] |
| Tumor Xenograft Models | 100 mg/kg, BID | Oral | Maintained SDMA inhibition 3 days after dosing cessation[3] |
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of MRTX9768 on the proliferation of MTAP-deleted and MTAP wild-type cancer cell lines.
Methodology:
-
Cell Culture: HCT116 MTAP-deleted and HCT116 MTAP-wild-type cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC₅₀ values are calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in GraphPad Prism or similar software.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of orally administered MRTX9768 in a mouse xenograft model of MTAP-deleted cancer.
Methodology:
-
Animal Models: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: HCT116 MTAP-deleted cells (5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel) are subcutaneously implanted into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored twice weekly using caliper measurements (Volume = (length x width²)/2).
-
Randomization and Dosing: When tumors reach a mean volume of 100-150 mm³, mice are randomized into vehicle control and treatment groups. MRTX9768 is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered orally (e.g., 100 mg/kg, BID).
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised, weighed, and may be processed for pharmacodynamic marker analysis (e.g., Western blot for SDMA).
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the anti-tumor effect.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating MRTX9768.
Conclusion
This compound is a novel, potent, and selective inhibitor of the PRMT5-MTA complex with promising preclinical activity in MTAP-deleted cancers. Its oral bioavailability and favorable ADME profile make it a strong candidate for further clinical development. The information provided in this technical guide serves as a valuable resource for researchers dedicated to advancing targeted therapies in oncology.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
MRTX9768 hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MRTX9768 hydrochloride, a potent and selective inhibitor of the PRMT5-MTA complex. This document consolidates key chemical properties, biological activities, and detailed experimental methodologies to support researchers in the field of oncology and drug discovery.
Chemical and Physical Properties
This compound is the salt form of MRTX9768, a first-in-class, orally active small molecule inhibitor.
| Property | Value | Reference |
| Compound Name | This compound | [1](2--INVALID-LINK-- |
| CAS Number | 2629314-68-5 (for free base) | [3](4--INVALID-LINK--,--INVALID-LINK-- |
| Molecular Formula | C₂₄H₁₈ClFN₆O | [1](2--INVALID-LINK-- |
| Molecular Weight | 460.89 g/mol | [1](2--INVALID-LINK-- |
| Free Base M.W. | 424.43 g/mol | [3](5) |
| Free Base Formula | C₂₄H₁₇FN₆O | [3](6--INVALID-LINK--,--INVALID-LINK-- |
Mechanism of Action and Signaling Pathway
MRTX9768 employs a synthetic lethal strategy by selectively targeting cancer cells with a specific genetic alteration: the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A.[7](8)
In MTAP-deleted cancer cells, the metabolite methylthioadenosine (MTA) accumulates.[7](8) MRTX9768 is designed to bind to the PRMT5 enzyme only when it is in a complex with MTA.[7](8) This selective inhibition of the PRMT5-MTA complex leads to a reduction in the symmetric dimethylation of arginine (SDMA) on various protein substrates.[7](8) The downstream effects include cell cycle arrest and apoptosis, ultimately leading to selective tumor cell death while sparing normal, MTAP-wild-type (WT) cells.[7](8)
Caption: MRTX9768 Synthetic Lethality Pathway
Biological Activity
In Vitro Activity
MRTX9768 demonstrates potent and selective inhibition of Symmetric Dimethylarginine (SDMA) formation and cell proliferation in MTAP-deleted cancer cell lines compared to their wild-type counterparts.
| Cell Line | MTAP Status | Assay | IC₅₀ (nM) | Reference |
| HCT116 | Deleted | SDMA Inhibition | 3 | [1](9--INVALID-LINK-- |
| HCT116 | Wild-Type | SDMA Inhibition | 544 | [1](9--INVALID-LINK-- |
| HCT116 | Deleted | Cell Proliferation | 11 | [1](9--INVALID-LINK-- |
| HCT116 | Wild-Type | Cell Proliferation | 861 | [1](9--INVALID-LINK-- |
In Vivo Activity
Oral administration of MRTX9768 has demonstrated dose-dependent inhibition of SDMA in MTAP-deleted tumor xenograft models, correlating with anti-tumor activity.[10] The compound exhibits a favorable pharmacokinetic profile with good oral bioavailability in multiple species.[1](11)
| Species | Dose | Bioavailability | Key Findings | Reference |
| CD-1 Mouse | 30 mg/kg (oral) | >50% | Favorable ADME profile, moderate to high clearance. | [1](11) |
| Beagle Dog | 30 mg/kg (oral) | >50% | Favorable ADME profile. | [1](11) |
| Cynomolgus Monkey | 10 mg/kg (oral) | - | Favorable ADME profile. | [1](11) |
| Mouse Xenograft | 100 mg/kg (oral, BID) | - | Sustained SDMA inhibition. | [1](11) |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of MRTX9768.
Western Blotting for SDMA Inhibition
This protocol is designed to assess the pharmacodynamic effect of MRTX9768 by measuring the levels of symmetric dimethylarginine (SDMA) on target proteins.
Caption: Western Blotting Workflow
Materials:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Precast polyacrylamide gels
-
PVDF membranes
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Anti-Symmetric Dimethyl Arginine (SDMA) antibody
-
Loading control antibody (e.g., anti-Vinculin, anti-β-Actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation: Lyse cells or homogenized tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SDMA, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the SDMA signal to a loading control.
Cell Proliferation (MTT) Assay
This assay determines the effect of MRTX9768 on the viability and proliferation of cancer cell lines.
Materials:
-
MTAP-deleted and wild-type cancer cell lines (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
PRMT5 Enzymatic Assay
This in vitro assay measures the direct inhibitory effect of MRTX9768 on the methyltransferase activity of the PRMT5-MTA complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Methylthioadenosine (MTA)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Histone H4 peptide substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
Procedure:
-
Reaction Setup: In a 96-well plate, combine the PRMT5/MEP50 complex, MTA, and varying concentrations of this compound in the assay buffer.
-
Initiate Reaction: Add the histone H4 peptide substrate and [³H]-SAM to initiate the methyltransferase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Detection: Spot the reaction mixture onto filter paper, wash to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each MRTX9768 concentration and determine the IC₅₀ value.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of MRTX9768 in a mouse xenograft model of MTAP-deleted cancer.
Caption: Xenograft Study Workflow
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MTAP-deleted human cancer cell line (e.g., HCT116 MTAP-del)
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant MTAP-deleted cancer cells mixed with Matrigel into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound orally at predetermined doses and schedules (e.g., 100 mg/kg, twice daily). The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their weight. Tumor and plasma samples can be collected for pharmacokinetic and pharmacodynamic (e.g., SDMA levels) analysis.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the anti-tumor efficacy of MRTX9768.
Conclusion
This compound is a promising therapeutic agent that leverages the concept of synthetic lethality to selectively target MTAP-deleted cancers. Its potent and selective inhibition of the PRMT5-MTA complex, coupled with favorable in vitro and in vivo activity, underscores its potential as a precision medicine for a genetically defined patient population. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects and therapeutic applications of this novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. benchchem.com [benchchem.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. PRMT5 promotes cell proliferation by inhibiting BTG2 expression via the ERK signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
MRTX9768 Hydrochloride: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX9768 hydrochloride is a potent, orally active, and selective inhibitor of the PRMT5-MTA complex. This molecule was developed through a fragment-based drug discovery approach and represents a first-in-class synthetic lethal strategy for targeting cancers with MTAP/CDKN2A deletions.[1][2][3] The methylthioadenosine phosphorylase (MTAP) gene is frequently co-deleted with the CDKN2A tumor suppressor gene in a variety of cancers. This deletion leads to the accumulation of methylthioadenosine (MTA), which binds to protein arginine methyltransferase 5 (PRMT5) and forms a PRMT5-MTA complex. MRTX9768 selectively binds to and inhibits this complex, leading to synthetic lethality in MTAP-deleted cancer cells while sparing normal tissues where MTA levels are low.
Mechanism of Action
In normal cells, PRMT5, a type II arginine methyltransferase, catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This enzymatic activity is crucial for various cellular processes, including spliceosome assembly, cell cycle progression, and apoptosis. In cancer cells with MTAP deletion, the accumulation of MTA leads to the formation of a PRMT5-MTA complex, which is partially inhibited. MRTX9768 is designed to specifically and potently bind to this PRMT5-MTA complex, further suppressing PRMT5 activity and inducing cell death in a targeted manner. This synthetic lethal approach provides a therapeutic window for treating MTAP-deleted cancers.
Caption: Mechanism of action of MRTX9768 in MTAP-deleted cancer cells.
Quantitative Preclinical Data
The preclinical data for MRTX9768 demonstrates its high potency and selectivity for MTAP-deleted cancer cells.
Table 1: In Vitro Potency and Selectivity of MRTX9768
| Cell Line Context | Assay Type | IC50 (nM) | Reference |
| HCT116 (MTAP-deleted) | SDMA Inhibition | 3 | [1][2][3] |
| HCT116 (MTAP-deleted) | Cell Proliferation | 11 | [1][2][3] |
| HCT116 (MTAP-wild-type) | SDMA Inhibition | 544 | [1][2][3] |
| HCT116 (MTAP-wild-type) | Cell Proliferation | 861 | [1][2][3] |
SDMA: Symmetric Dimethylarginine
Pharmacokinetics
MRTX9768 has demonstrated a favorable pharmacokinetic profile across multiple species, with good oral bioavailability.
Table 2: Preclinical Pharmacokinetic Profile of MRTX9768
| Species | Dose | Bioavailability | Clearance | Key Observations | Reference |
| CD-1 Mouse | 30 mg/kg (oral) | >50% | Moderate to High | Favorable ADME profile. | [2][3] |
| Beagle Dog | 30 mg/kg (oral) | >50% | Moderate to High | Favorable ADME profile. | [2][3] |
| Cynomolgus Monkey | 10 mg/kg (oral) | Not Specified | Moderate to High | Favorable ADME profile. | [2][3] |
ADME: Absorption, Distribution, Metabolism, and Excretion
In Vivo Efficacy
Oral administration of MRTX9768 in xenograft models of MTAP-deleted tumors has been shown to cause dose-dependent inhibition of the pharmacodynamic marker SDMA, leading to tumor growth inhibition. Notably, less modulation of SDMA was observed in bone marrow, suggesting a favorable therapeutic window.[1][2][3] In a study, a dosing regimen of 100 mg/kg administered orally twice daily (BID) for 6 out of 21 days resulted in sustained SDMA inhibition for 3 days after the cessation of dosing.[2][3]
Experimental Protocols
The following are illustrative experimental protocols based on standard methodologies for the types of studies conducted on MRTX9768.
Cell Proliferation Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of MRTX9768 on cell proliferation.
-
Cell Culture: HCT116 MTAP-deleted and MTAP-wild-type cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression analysis.
Caption: Workflow for a typical cell proliferation assay.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of MRTX9768 in a mouse xenograft model.
-
Cell Preparation: HCT116 MTAP-deleted tumor cells are harvested and resuspended in a suitable medium, such as a mixture of PBS and Matrigel.
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Dosing: Mice are randomized into treatment and vehicle control groups. MRTX9768 is administered orally at specified doses and schedules (e.g., 100 mg/kg, BID).
-
Efficacy and Tolerability Assessment: Tumor volumes and body weights are monitored throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues (e.g., bone marrow) can be collected for the analysis of biomarkers such as SDMA levels by Western blot or immunohistochemistry.
Caption: General workflow for an in vivo xenograft study.
Potential Mechanisms of Resistance
While specific preclinical studies on acquired resistance to MRTX9768 are not publicly available, potential mechanisms of resistance to PRMT5 inhibitors can be hypothesized based on general principles of drug resistance in cancer.
-
Alterations in the Drug Target: Mutations in PRMT5 that prevent the binding of MRTX9768 to the PRMT5-MTA complex could confer resistance.
-
Upregulation of Bypass Pathways: Cancer cells may develop resistance by activating alternative signaling pathways that compensate for the inhibition of PRMT5. For example, upregulation of pathways that promote cell survival and proliferation could overcome the effects of MRTX9768.
-
Changes in Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of MRTX9768, thereby diminishing its efficacy.
-
Metabolic Reprogramming: Cancer cells might alter their metabolism to reduce their dependence on the pathways regulated by PRMT5.
Further research is needed to investigate the specific mechanisms of resistance to MRTX9768 in preclinical models.
Conclusion
This compound is a promising preclinical candidate that exemplifies a targeted, synthetic lethal approach for the treatment of MTAP/CDKN2A-deleted cancers. Its high potency, selectivity, and favorable pharmacokinetic profile in preclinical models warrant further investigation. The development of this and similar molecules, such as MRTX1719, which has advanced into clinical trials, highlights the potential of targeting the PRMT5-MTA complex as a novel therapeutic strategy in oncology.
References
MRTX9768 Hydrochloride in Glioblastoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, with a dismal prognosis for most patients. The complex heterogeneity and infiltrative nature of GBM necessitate the development of novel therapeutic strategies that can selectively target tumor cells while sparing healthy brain tissue. One promising approach is the concept of synthetic lethality, which exploits cancer-specific genetic vulnerabilities. MRTX9768 hydrochloride, a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), has emerged as a promising therapeutic agent for cancers harboring a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental protocols relevant to the investigation of MRTX9768 and related compounds in the context of glioblastoma research.
The Synthetic Lethal Relationship between PRMT5 Inhibition and MTAP Deletion
The therapeutic rationale for MRTX9768 in specific cancers lies in the synthetic lethal interaction between the inhibition of PRMT5 and the deletion of the MTAP gene. MTAP is an essential enzyme in the methionine salvage pathway. In cancers with homozygous deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A, the metabolite methylthioadenosine (MTA) accumulates to high levels.
PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in various cellular processes, including gene expression, RNA splicing, and cell cycle progression. Elevated PRMT5 expression has been observed in a wide range of cancers, including glioblastoma, and often correlates with a poor prognosis.[1]
The accumulation of MTA in MTAP-deleted cancer cells partially inhibits the enzymatic activity of PRMT5. This partial inhibition creates a state of vulnerability, where the cancer cells become highly dependent on the remaining PRMT5 activity for survival. MRTX9768 is an MTA-cooperative PRMT5 inhibitor, meaning it selectively binds to the PRMT5-MTA complex.[2] This selective binding leads to a potent and specific inhibition of PRMT5 activity only in MTAP-deleted cells, where MTA levels are high, while having a minimal effect on healthy cells with normal MTAP function and low MTA levels. This targeted approach provides a potentially large therapeutic window.
Preclinical Data for MTA-Cooperative PRMT5 Inhibitors
While specific quantitative data for MRTX9768 in glioblastoma cell lines and in vivo models are not yet extensively published, preclinical studies on the closely related and well-characterized MTA-cooperative PRMT5 inhibitor, MRTX1719, provide a strong proof-of-concept for this therapeutic strategy.
In Vitro Activity of MRTX1719
The in vitro potency and selectivity of MRTX1719 have been demonstrated in isogenic cell line pairs, where the only difference is the presence or absence of the MTAP gene.
| Cell Line | MTAP Status | Assay | IC50 (nM) | Fold Selectivity (WT/del) | Reference |
| HCT116 | Wild-Type | SDMA Inhibition | 653 | >80-fold | [1] |
| HCT116 | Deletion | SDMA Inhibition | 8 | [1] | |
| HCT116 | Wild-Type | Cell Viability (10-day) | 890 | >70-fold | [1] |
| HCT116 | Deletion | Cell Viability (10-day) | 12 | [1] | |
| PK-1 | Wild-Type | SDMA Inhibition | - | - | [1] |
| PK-1 | Deletion | SDMA Inhibition | - | [1] | |
| PK-1 | Wild-Type | Cell Viability | - | - | [1] |
| PK-1 | Deletion | Cell Viability | - | [1] | |
| (Note: Specific IC50 values for PK-1 cells were mentioned as showing similar potency and selectivity but not explicitly quantified in the provided search results.) |
These data highlight the remarkable selectivity of MTA-cooperative PRMT5 inhibitors for MTAP-deleted cancer cells.
In Vivo Efficacy of MRTX1719
Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of MRTX1719 in MTAP-deleted cancers. Oral administration of MRTX1719 led to dose-dependent tumor growth inhibition in HCT116 MTAP-deleted tumor xenografts, with no significant effect on the growth of MTAP wild-type tumors.[1] Furthermore, MRTX1719 has shown marked anti-tumor activity across a variety of cell line- and patient-derived xenograft models of different cancer types with MTAP deletion.[1][3]
Importantly for glioblastoma research, pharmacokinetic studies have indicated that MRTX1719 is capable of crossing the blood-brain barrier.[4] A Phase 0/1 clinical trial (NCT06883747) is currently evaluating MRTX1719 in patients with recurrent glioblastoma harboring confirmed MTAP loss.[4]
Considerations for the Glioblastoma Microenvironment
A noteworthy consideration for the application of MTA-cooperative PRMT5 inhibitors in glioblastoma is the potential influence of the tumor microenvironment. Research has suggested that in human MTAP-deleted glioblastoma tissue, MTA accumulation may not be as pronounced as in in vitro models.[1] This is potentially due to the presence of MTAP wild-type stromal and other normal cells within the tumor microenvironment, which can metabolize the MTA secreted by the cancer cells.[1][5] This could potentially diminish the therapeutic efficacy of these inhibitors. However, preclinical studies have also shown that MRTX1719 maintains its activity against MTAP-deleted cells even when co-cultured with MTAP wild-type fibroblasts.[1]
Signaling Pathways and Experimental Workflows
MRTX9768 Mechanism of Action in MTAP-Deleted Glioblastoma
Caption: Mechanism of MRTX9768 in MTAP-deleted glioblastoma cells.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical workflow for evaluating MRTX9768 in glioblastoma.
Key Experimental Protocols
The following are generalized protocols for key experiments to evaluate the efficacy of MRTX9768 in glioblastoma research, based on standard methodologies and protocols used for similar compounds like MRTX1719.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of MRTX9768 on the viability of glioblastoma cell lines with and without MTAP deletion.
Materials:
-
MTAP-deleted and MTAP-wild-type glioblastoma cell lines (e.g., patient-derived lines or engineered lines).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
96-well clear or opaque-walled microplates.
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Microplate reader.
Procedure:
-
Seed glioblastoma cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of MRTX9768 in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing various concentrations of MRTX9768 or vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours to 10 days).
-
For MTT assay, add MTT reagent to each well and incubate until formazan crystals form. Solubilize the crystals and measure absorbance.
-
For CellTiter-Glo® assay, add the reagent to each well, incubate, and measure luminescence.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for Symmetric Dimethylarginine (sDMA)
Objective: To assess the inhibition of PRMT5 methyltransferase activity by measuring the levels of sDMA on substrate proteins.
Materials:
-
Glioblastoma cell lysates treated with MRTX9768 or vehicle control.
-
Protein lysis buffer.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-sDMA and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat glioblastoma cells with various concentrations of MRTX9768 for a defined period.
-
Lyse the cells and quantify protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the relative reduction in sDMA levels.
Orthotopic Glioblastoma Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of MRTX9768 in a clinically relevant brain tumor model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID mice).
-
MTAP-deleted human glioblastoma cells (luciferase-expressing for bioluminescence imaging).
-
Stereotactic injection apparatus.
-
MRTX9768 formulation for oral administration.
-
Bioluminescence imaging system and luciferin substrate.
-
Calipers for tumor measurement (if using subcutaneous models, though orthotopic is more relevant for GBM).
Procedure:
-
Culture and prepare a single-cell suspension of the glioblastoma cells.
-
Anesthetize the mice and secure them in the stereotactic frame.
-
Inject a specific number of glioblastoma cells into the desired location in the mouse brain (e.g., the striatum).
-
Allow the tumors to establish, monitoring their growth via bioluminescence imaging.
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer MRTX9768 (e.g., daily by oral gavage) or vehicle control.
-
Monitor tumor growth regularly using bioluminescence imaging.
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and harvest the brains for further analysis (e.g., histology, immunohistochemistry for sDMA).
-
Analyze the tumor growth data to determine the extent of tumor growth inhibition.
Conclusion and Future Directions
This compound and other MTA-cooperative PRMT5 inhibitors represent a promising new class of targeted therapies for MTAP-deleted cancers, including a subset of glioblastomas. The synthetic lethal approach offers a high degree of selectivity, potentially leading to a wider therapeutic window compared to conventional chemotherapies. The preclinical data for the closely related compound MRTX1719 are encouraging, demonstrating potent and selective anti-tumor activity in MTAP-deleted models and the ability to penetrate the blood-brain barrier.
Future research in this area should focus on:
-
Establishing the specific in vitro and in vivo efficacy of MRTX9768 in a panel of MTAP-deleted glioblastoma patient-derived cell lines and xenograft models.
-
Further investigating the impact of the glioblastoma tumor microenvironment on the efficacy of MTA-cooperative PRMT5 inhibitors.
-
Exploring rational combination strategies, for example, with standard-of-care temozolomide and radiation, or with other targeted agents to overcome potential resistance mechanisms.
-
Identifying predictive biomarkers beyond MTAP deletion that may further refine patient selection for this therapeutic approach.
The ongoing clinical evaluation of MRTX1719 in recurrent glioblastoma will provide critical insights into the clinical utility of this novel therapeutic strategy and will be eagerly awaited by the neuro-oncology community.
References
- 1. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Exploiting Synthetic Lethality of PRMT5 for Precision Treatment of MTAP-Deficient Glioblastoma [mdpi.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MRTX9768 Hydrochloride in Cell Culture
For research use only. Not for use in diagnostic procedures.
Introduction
MRTX9768 hydrochloride is a potent, selective, and orally active first-in-class inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex.[1][2] It represents a synthetic lethal approach for the treatment of cancers with methylthioadenosine phosphorylase (MTAP) gene deletions. In MTAP-deleted cancer cells, MTA accumulates and forms a complex with PRMT5. MRTX9768 selectively binds to and stabilizes this inactive PRMT5-MTA complex, leading to the inhibition of PRMT5's methyltransferase activity.[3] This results in a reduction of symmetric dimethylarginine (SDMA) levels on target proteins, ultimately inhibiting cell proliferation.[1][2][4]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its activity and downstream effects.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Genotype | Assay | IC50 |
| HCT116 | MTAP-deleted | SDMA Inhibition | 3 nM[1][2][4] |
| HCT116 | MTAP-deleted | Cell Proliferation | 11 nM[1][2][4] |
| HCT116 | MTAP Wild-Type | SDMA Inhibition | 544 nM[1][2][5] |
| HCT116 | MTAP Wild-Type | Cell Proliferation | 861 nM[1][2][5] |
Table 1: Summary of reported half-maximal inhibitory concentrations (IC50) for this compound in HCT116 cancer cell lines.
Mandatory Visualizations
References
Application Notes and Protocols for MRTX9768 Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of MRTX9768 hydrochloride, a potent and selective inhibitor of the PRMT5-MTA complex, in animal models of MTAP-deleted cancers. The provided protocols and data are based on publicly available preclinical research and are intended to guide the design and execution of in vivo studies.
Introduction
MRTX9768 is a first-in-class, orally active, synthetic lethal-based inhibitor that specifically targets the protein arginine methyltransferase 5 (PRMT5) in complex with methylthioadenosine (MTA).[1] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, MTA accumulates to high levels.[1] This accumulation leads to the formation of an altered PRMT5-MTA complex, which is the specific target of MRTX9768. This targeted approach provides a therapeutic window to selectively kill cancer cells with MTAP deletion while sparing normal tissues.[1][2] Preclinical studies have demonstrated that MRTX9768 potently inhibits PRMT5's methyltransferase activity, leading to reduced symmetric dimethylarginine (SDMA) levels in target proteins and subsequent anti-tumor effects.[1][3]
Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers
The therapeutic strategy of MRTX9768 is rooted in the concept of synthetic lethality. In normal cells, MTAP metabolizes MTA, keeping its concentration low. However, in MTAP-deleted cancer cells, the accumulation of MTA leads to partial inhibition of PRMT5. While this partial inhibition is tolerated by the cancer cells, they become exquisitely sensitive to further inhibition of PRMT5 by MRTX9768, which binds to and stabilizes the inactive PRMT5-MTA complex. This selective, potent inhibition of PRMT5 in MTAP-deleted cells disrupts downstream cellular processes crucial for cancer cell survival, including RNA splicing, leading to cell death.[1][2]
Quantitative Data
In Vitro Activity of MRTX9768
The following table summarizes the in vitro potency of MRTX9768 in the HCT116 human colorectal carcinoma cell line, comparing its activity in MTAP-deleted (MTAP-del) versus MTAP wild-type (MTAP-WT) cells.
| Cell Line | Parameter | IC50 (nM) | Selectivity (MTAP-WT/MTAP-del) | Reference |
| HCT116 MTAP-del | SDMA Inhibition | 3 | \multirow{2}{}{181x} | [1][4][3][5] |
| HCT116 MTAP-WT | SDMA Inhibition | 544 | [1][4][3][5] | |
| HCT116 MTAP-del | Proliferation | 11 | \multirow{2}{}{78x} | [1][3][5] |
| HCT116 MTAP-WT | Proliferation | 861 | [1][3][5] |
In Vivo Pharmacodynamics and Efficacy of MRTX9768
Preclinical xenograft studies have demonstrated that oral administration of MRTX9768 leads to dose-dependent inhibition of the pharmacodynamic marker SDMA in MTAP-deleted tumors.[1][4][3][5] While specific tumor growth inhibition data for MRTX9768 is not publicly available, a study with a similar MTA-cooperative PRMT5 inhibitor, MRTX1719, in an MTAP-deleted LU99 lung cancer xenograft model showed significant dose-dependent tumor growth inhibition. This can serve as an illustrative example of the expected in vivo efficacy.
| Animal Model | Treatment | Dosing Schedule | Pharmacodynamic Effect | Antitumor Efficacy (TGI) |
| MTAP-del Tumor Xenografts | MRTX9768 (oral) | 100 mg/kg, BID, 21 days | Dose-dependent SDMA inhibition | Reduction in tumor growth (quantitative data not available) |
| LU99 (MTAP-del) Xenografts | MRTX1719 (oral) | 50 mg/kg, QD, 21 days | 86-98% SDMA inhibition | 86% |
| LU99 (MTAP-del) Xenografts | MRTX1719 (oral) | 100 mg/kg, QD, 21 days | 86-98% SDMA inhibition | 88% |
TGI: Tumor Growth Inhibition
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol outlines a general procedure for establishing and utilizing a CDX model to evaluate the in vivo efficacy of MRTX9768.
1. Cell Culture and Preparation:
-
Culture MTAP-deleted human cancer cells (e.g., HCT116 MTAP-del, LU99) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and perform a cell count to determine viability.
-
Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel, at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
2. Animal Husbandry and Tumor Implantation:
-
Use immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the animals regularly for tumor formation.
3. Tumor Growth and Treatment Initiation:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width^2) / 2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. Drug Administration:
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administer MRTX9768 or vehicle control orally at the desired dose and schedule (e.g., 100 mg/kg, twice daily).
5. Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blotting for SDMA) and the remainder fixed for histological analysis.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Pharmacodynamic Analysis Protocol
1. Sample Preparation:
-
Homogenize frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
2. Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for symmetric dimethylarginine (SDMA).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the SDMA signal to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound represents a promising targeted therapy for cancers with MTAP deletion. Its synthetic lethal mechanism of action allows for selective killing of cancer cells while sparing normal tissues. The provided in vitro data demonstrates its high potency and selectivity. The experimental protocols offer a framework for conducting in vivo studies to further evaluate the efficacy and pharmacodynamic effects of MRTX9768 in relevant animal models. Further investigation is warranted to fully elucidate its therapeutic potential in various MTAP-deleted cancer types.
References
- 1. Mirati Therapeutics to Present Late-Breaking Data That Advance the Understanding of Synthetic Lethal PRMT5 Inhibitors in MTAP-Deleted Cancers at AACR 2021 [prnewswire.com]
- 2. Mirati Therapeutics to Present Late-Breaking Data That Advance the Understanding of Synthetic Lethal PRMT5 Inhibitors in MTAP-Deleted Cancers at AACR 2021 - BioSpace [biospace.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRTX9768 Hydrochloride in Symmetric Dimethylarginine (SDMA) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX9768 is a potent and orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modification of proteins, playing a crucial role in various cellular processes, including gene silencing and signal transduction.[1][4] Dysregulation of PRMT5 activity is implicated in the progression of various cancers.[5][6][7] MRTX9768 exhibits a unique mechanism of action by selectively binding to the PRMT5-MTA complex, which is prevalent in cancer cells with MTAP/CDKN2A gene deletions.[1][2][6] This synthetic lethal approach allows for targeted inhibition of PRMT5 in tumor cells while sparing normal cells.[1][8] These application notes provide detailed protocols for assessing the inhibitory activity of MRTX9768 on SDMA levels in both biochemical and cellular contexts.
Mechanism of Action
PRMT5 catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on substrate proteins, resulting in the formation of SDMA. In cancer cells with homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene, the metabolite methylthioadenosine (MTA) accumulates.[1][6] MTA competes with SAM for binding to PRMT5, forming an inactive PRMT5-MTA complex.[1][6] MRTX9768 is designed to specifically bind to and stabilize this inactive PRMT5-MTA complex, effectively locking PRMT5 in an inhibited state and leading to a reduction in cellular SDMA levels.[1][2][6]
Data Presentation
The inhibitory activity of MRTX9768 hydrochloride has been quantified in various assays. The following tables summarize the key in vitro data.
| Cell Line | Genotype | SDMA IC50 | Proliferation IC50 |
| HCT116 | MTAP-del | 3 nM[1][2][3] | 11 nM[1][2][3] |
| HCT116 | MTAP-WT | 544 nM[2][3] | 861 nM[2][3] |
Caption: Table summarizing the half-maximal inhibitory concentration (IC50) of MRTX9768 on SDMA levels and cell proliferation in MTAP-deleted and wild-type HCT116 cells.
Signaling Pathway
The following diagram illustrates the central role of PRMT5 in cellular signaling and the mechanism of inhibition by MRTX9768 in MTAP-deleted cancer cells.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
- 6. researchgate.net [researchgate.net]
- 7. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Western Blot Analysis of PRMT5 Inhibition by MRTX9768 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling therapeutic target.[1][2] MRTX9768 hydrochloride is a potent, selective, and orally active first-in-class inhibitor that targets the PRMT5-MTA (methylthioadenosine) complex.[3][4] This synthetic lethal approach is particularly effective in cancers with MTAP (methylthioadenosine phosphorylase) gene deletion, a common event in many tumors.[2][5] This document provides detailed protocols for utilizing this compound to investigate the inhibition of PRMT5 and its downstream signaling pathways via Western blot analysis.
Mechanism of Action of this compound
This compound is a synthetic lethal-based inhibitor designed to specifically bind to the PRMT5-MTA complex.[3][5] In cancer cells with MTAP gene deletion, the accumulation of MTA, a cellular metabolite, leads to the formation of a stable PRMT5-MTA complex.[5][6] MRTX9768 selectively targets and stabilizes this complex, leading to potent inhibition of PRMT5's methyltransferase activity.[6] This results in a reduction of symmetric dimethylarginine (SDMA) levels on target proteins and subsequent anti-proliferative effects in MTAP-deleted tumors.[3][4]
Data Presentation
Table 1: In Vitro Potency of MRTX9768
| Cell Line | MTAP Status | Assay | IC50 (nM) |
| HCT116 | MTAP-del | SDMA Inhibition | 3 |
| HCT116 | MTAP-del | Proliferation | 11 |
| HCT116 | MTAP-WT | SDMA Inhibition | 544 |
| HCT116 | MTAP-WT | Proliferation | 861 |
Data compiled from publicly available information.[3][4]
Signaling Pathway and Experimental Workflow
PRMT5 Signaling Pathway and Point of Inhibition
Caption: PRMT5 signaling pathway and the point of inhibition by MRTX9768.
Experimental Workflow for Western Blot Analysis
References
Application Notes and Protocols: MRTX9768 Hydrochloride in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX9768 is a first-in-class, potent, and selective oral inhibitor that targets the protein arginine methyltransferase 5 (PRMT5) in the context of a PRMT5-methylthioadenosine (MTA) complex.[1][2] This mechanism of action is specifically designed to exploit a common cancer-associated genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4] The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 9% of all human cancers, including a high prevalence in mesothelioma, pancreatic cancer, and lung squamous cell carcinoma.[4][5]
MTAP deletion leads to the accumulation of the metabolite MTA, which is normally metabolized by the MTAP enzyme.[3] This MTA accumulation results in the formation of an inactive PRMT5-MTA complex.[3] MRTX9768 leverages this unique tumor environment by selectively binding to and stabilizing this inactive complex, leading to potent and selective inhibition of PRMT5 activity in cancer cells with MTAP deletion, while sparing normal, MTAP-proficient cells. This targeted approach is a prime example of synthetic lethality.[3] Given the critical role of PRMT5 in cellular processes like gene expression and splicing, its inhibition via MRTX9768 presents a promising therapeutic strategy.[2]
These application notes explore the rationale and preclinical evidence for combining MRTX9768 with other cancer therapies, such as immunotherapy and targeted agents like KRAS inhibitors, to enhance anti-tumor activity and overcome potential resistance mechanisms. Detailed protocols for evaluating these combinations in preclinical settings are provided.
Signaling Pathway and Mechanism of Action
The synthetic lethal strategy of MRTX9768 is centered on the interplay between MTAP gene deletion, MTA accumulation, and PRMT5 inhibition. The following diagram illustrates this pathway.
References
Application Notes and Protocols for CRISPR Screening with MRTX9768 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX9768 is a potent and selective, orally active inhibitor of the PRMT5-MTA complex.[1][2] This targeted approach leverages the concept of synthetic lethality, specifically targeting cancer cells with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4] MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in a variety of cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[4][5] In MTAP-deleted cells, the substrate methylthioadenosine (MTA) accumulates and binds to PRMT5, forming a unique PRMT5-MTA complex.[6][7] MRTX9768 selectively binds to and inhibits this complex, leading to potent anti-proliferative effects in MTAP-deleted cancers while sparing normal, MTAP-proficient cells.[1][5]
CRISPR-Cas9 genome-wide or targeted screening is a powerful tool to identify genes that, when knocked out, sensitize or confer resistance to a particular therapeutic agent. The application of CRISPR screens in conjunction with MRTX9768 treatment can elucidate novel combination therapy strategies, uncover mechanisms of resistance, and identify patient populations who are most likely to respond to treatment. These application notes provide detailed protocols for performing CRISPR screens with MRTX9768 in MTAP-deleted cancer cell lines.
Data Presentation
The following tables summarize the in vitro efficacy of MRTX9768 and representative data from a CRISPR screen performed with an MTA-cooperative PRMT5 inhibitor.
Table 1: In Vitro Potency of MRTX9768 in MTAP-deleted vs. MTAP-wild-type Cell Lines [1][2][5][8]
| Cell Line | MTAP Status | SDMA IC50 (nM) | Proliferation IC50 (nM) |
| HCT116 | MTAP-deleted | 3 | 11 |
| HCT116 | MTAP-wild-type | 544 | 861 |
Table 2: Representative Gene Hits from a CRISPR Knockout Screen with an MTA-Cooperative PRMT5 Inhibitor in MTAP-deleted Cancer Cells
| Gene | Description | Log2 Fold Change (Drug vs. DMSO) | Phenotype |
| Sensitizing Hits | |||
| RICTOR | Rapamycin-insensitive companion of mTOR | Negative | Sensitizes to PRMT5 inhibition |
| RPS6 | Ribosomal protein S6 | Negative | Sensitizes to PRMT5 inhibition |
| EIF4E | Eukaryotic translation initiation factor 4E | Negative | Sensitizes to PRMT5 inhibition |
| Resistance Hits | |||
| KEAP1 | Kelch-like ECH-associated protein 1 | Positive | Confers resistance to PRMT5 inhibition |
| CUL3 | Cullin 3 | Positive | Confers resistance to PRMT5 inhibition |
| RB1 | RB transcriptional corepressor 1 | Positive | Confers resistance to PRMT5 inhibition |
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway and Mechanism of MRTX9768 Action
Caption: PRMT5 signaling in MTAP-proficient vs. MTAP-deleted cells and the mechanism of MRTX9768 action.
CRISPR Screening Experimental Workflow
Caption: A stepwise workflow for conducting a CRISPR knockout screen with MRTX9768.
Experimental Protocols
Materials and Reagents
-
Cell Lines: MTAP-deleted human cancer cell lines expressing Cas9 (e.g., HCT116 MTAP-del, NCI-H1648, LU99).
-
sgRNA Library: Pooled lentiviral sgRNA library (genome-wide or custom-designed).
-
Lentiviral Packaging: Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G), HEK293T cells, transfection reagent.
-
MRTX9768 Hydrochloride: Prepare stock solutions in DMSO and store at -20°C or -80°C.
-
Cell Culture Reagents: Appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, puromycin, polybrene.
-
Genomic DNA Extraction Kit
-
PCR Reagents: High-fidelity DNA polymerase, primers for sgRNA amplification.
-
Next-Generation Sequencing (NGS) reagents and platform.
Protocol 1: Lentiviral Production of sgRNA Library
-
HEK293T Cell Seeding: Seed HEK293T cells in 10-cm or 15-cm dishes to be 70-80% confluent at the time of transfection.
-
Transfection: Co-transfect the sgRNA library plasmid pool with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids using a suitable transfection reagent.
-
Virus Harvest: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.
-
Virus Concentration (Optional): Concentrate the viral particles using ultracentrifugation or a commercially available concentration reagent if higher titers are required.
-
Virus Titer Determination: Determine the viral titer by transducing the target cells with serial dilutions of the virus and selecting with puromycin. Calculate the multiplicity of infection (MOI).
Protocol 2: CRISPR Knockout Screen
-
Cell Transduction: Transduce the Cas9-expressing MTAP-deleted cancer cell line with the sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500-fold coverage of the sgRNA library.
-
Antibiotic Selection: 24 hours post-transduction, begin selection with puromycin. The concentration of puromycin should be predetermined to kill non-transduced cells within 2-3 days.
-
Establishment of Cell Pool: Expand the surviving cells to generate a stable pool of cells with gene knockouts. Collect a baseline cell pellet (Day 0) for gDNA extraction.
-
MRTX9768 Treatment: Split the cell pool into two arms: a control arm treated with DMSO and a treatment arm treated with MRTX9768. The concentration of MRTX9768 should be pre-determined, typically an IC20 to IC50 concentration to provide sufficient selective pressure.
-
Cell Maintenance: Culture the cells for a predetermined period (e.g., 14-21 days), passaging as needed and maintaining library representation (at least 500x coverage at each passage).
-
Cell Pellet Collection: At the end of the screen, harvest cell pellets from both the DMSO and MRTX9768-treated populations for gDNA extraction.
Protocol 3: Data Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the Day 0 and final time-point cell pellets.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol to add sequencing adapters and barcodes.
-
Next-Generation Sequencing: Pool the PCR products and perform high-throughput sequencing.
-
Data Processing and Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Use bioinformatics tools like MAGeCK to analyze the data.[9]
-
Identify sgRNAs and corresponding genes that are significantly depleted (sensitizing hits) or enriched (resistance hits) in the MRTX9768-treated population compared to the DMSO control.
-
Conclusion
The combination of MRTX9768 and CRISPR screening provides a powerful platform for identifying novel therapeutic targets and understanding the mechanisms of drug sensitivity and resistance. The protocols outlined in these application notes provide a comprehensive guide for researchers to successfully design and execute CRISPR screens with MRTX9768, ultimately accelerating the development of more effective cancer therapies for patients with MTAP-deleted tumors.
References
- 1. Protein Arginine Methyltransferase 5 Functions via Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Protein Arginine Methyltransferase 5 Functions via Interacting Proteins [frontiersin.org]
- 4. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Drug Combinatorial Screening Identifies Effective Combination Treatments for MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of MRTX9768 Hydrochloride
For Research Use Only.
Introduction
MRTX9768 hydrochloride is a potent, selective, and orally bioavailable first-in-class inhibitor of the PRMT5-MTA complex.[1][2][3] This synthetic lethal-based inhibitor is designed to selectively target cancer cells with MTAP/CDKN2A gene deletions.[2][4] Such deletions lead to the accumulation of methylthioadenosine (MTA), which binds to PRMT5, creating a unique drug target. MRTX9768 stabilizes this PRMT5-MTA complex, leading to the inhibition of PRMT5's methyltransferase activity. This results in reduced symmetric dimethylarginine (SDMA) levels on target proteins, ultimately suppressing cell proliferation in MTAP-deleted tumors.[4][5] These application notes provide a summary of the pharmacokinetic and pharmacodynamic properties of MRTX9768 and detailed protocols for its preclinical evaluation.
Pharmacokinetic and Pharmacodynamic Data
Table 1: In Vitro Pharmacodynamics of MRTX9768
| Parameter | Cell Line | Genotype | IC50 (nM) | Reference |
| SDMA Inhibition | HCT116 | MTAP-del | 3 | [1][2] |
| HCT116 | MTAP-WT | 544 | [1][2] | |
| Cell Proliferation | HCT116 | MTAP-del | 11 | [1][2] |
| HCT116 | MTAP-WT | 861 | [1][2] |
Table 2: In Vivo Pharmacokinetics of MRTX9768
| Species | Dose | Bioavailability | Clearance | Reference |
| CD-1 Mouse | 30 mg/kg (oral) | >50% | Moderate to High | [1][3] |
| Beagle Dog | 30 mg/kg (oral) | >50% | Moderate to High | [1][3] |
| Cynomolgus Monkey | 10 mg/kg (oral) | Not Reported | Not Reported | [1][3] |
Table 3: In Vivo Pharmacodynamics of MRTX9768
| Study Type | Dosing Regimen | Key Findings | Reference |
| Xenograft | Oral administration | Dose-dependent inhibition of SDMA in MTAP-del tumors. | [1][2] |
| Xenograft | 100 mg/kg, orally, BID, for 21 days | SDMA inhibition was maintained for 3 days after dosing cessation. | [1][3] |
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of MRTX9768 in MTAP-deleted cancer cells.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol describes a method to determine the effect of MRTX9768 on the proliferation of MTAP-deleted and wild-type cancer cell lines.
Materials:
-
HCT116 MTAP-deleted and HCT116 MTAP-wild-type cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Detergent solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HCT116 MTAP-del and MTAP-WT cells.
-
Seed the cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. The final concentrations should range from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of MRTX9768.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of MRTX9768 or vehicle.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of detergent solution to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log concentration of MRTX9768 and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the in vitro cell proliferation assay.
Protocol 2: In Vitro Symmetric Dimethylarginine (SDMA) Inhibition Assay
This protocol outlines a method to measure the inhibition of SDMA in cells treated with MRTX9768 using a Western blot analysis.
Materials:
-
HCT116 MTAP-deleted and HCT116 MTAP-wild-type cells
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SDMA
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HCT116 MTAP-del and MTAP-WT cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of MRTX9768 (e.g., 1, 10, 100 nM) or vehicle (DMSO) for 24-48 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SDMA signal to the loading control signal.
-
Calculate the percentage of SDMA inhibition relative to the vehicle-treated control.
-
Protocol 3: In Vivo Xenograft Tumor Model Study
This protocol provides a general framework for evaluating the in vivo efficacy of MRTX9768 in a mouse xenograft model.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
HCT116 MTAP-deleted cells
-
Matrigel
-
This compound
-
Vehicle formulation (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Calipers
Procedure:
-
Tumor Implantation:
-
Harvest HCT116 MTAP-del cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (width^2 x length)/2).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare MRTX9768 in the vehicle formulation at the desired concentrations (e.g., 10, 30, 100 mg/kg).
-
Administer MRTX9768 or vehicle to the mice orally, once or twice daily, for the duration of the study (e.g., 21 days).
-
-
Monitoring and Efficacy Evaluation:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can also be measured as an endpoint.
-
-
Pharmacodynamic Analysis (Optional):
-
Collect tumor and/or blood samples at specified time points after the last dose to assess SDMA levels by Western blot or ELISA.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor volume and weight between the groups.
-
Caption: Workflow for the in vivo xenograft tumor model study.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to MRTX9768 Hydrochloride
Welcome to the technical support center for MRTX9768 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this MTA-cooperative PRMT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MRTX9768?
MRTX9768 is a potent and selective, orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It functions through a synthetic lethal mechanism in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] In MTAP-deleted cells, the metabolite methylthioadenosine (MTA) accumulates. MRTX9768 is an MTA-cooperative inhibitor, meaning it preferentially binds to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5's methyltransferase activity in cancer cells while sparing normal tissues.[3] This inhibition leads to a reduction in symmetric dimethylarginine (SDMA) levels on target proteins, a key pharmacodynamic biomarker of PRMT5 activity.[2]
Q2: My MTAP-deleted cancer cells are showing reduced sensitivity to MRTX9768. What are the potential mechanisms of resistance?
While specific acquired resistance mechanisms to MRTX9768 are still under investigation, potential mechanisms, based on studies of similar PRMT5 inhibitors, may include:
-
Activation of bypass signaling pathways: Upregulation of alternative pathways that promote cell survival and proliferation can compensate for PRMT5 inhibition. For instance, activation of the PI3K/AKT/mTOR signaling pathway has been implicated in resistance to PRMT5 inhibitors in other cancer types.
-
Transcriptional reprogramming: Cancer cells may undergo broad transcriptional changes that lead to a drug-tolerant state. One identified mechanism in response to PRMT5 inhibition is the upregulation of the microtubule regulator stathmin 2 (STMN2).[4]
-
Alterations in the drug target: While not yet reported for MRTX9768, mutations in the PRMT5 gene that prevent drug binding are a theoretical possibility.
-
Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, is a common mechanism of multidrug resistance, although its specific role in MRTX9768 resistance is not yet established.[5]
Q3: How can I investigate the mechanism of resistance in my experimental model?
To elucidate the specific mechanism of resistance in your cell lines or xenograft models, we recommend the following approaches:
-
Generate a resistant cell line: Gradually expose the parental MTAP-deleted cell line to increasing concentrations of MRTX9768 over an extended period to select for a resistant population.
-
Genomic and Transcriptomic Analysis: Perform whole-exome sequencing (WES) and RNA-sequencing (RNA-Seq) on the parental and resistant cell lines to identify genetic mutations and changes in gene expression profiles associated with resistance.
-
CRISPR/Cas9 Screening: Conduct a genome-wide or targeted CRISPR knockout screen in the presence of MRTX9768 to identify genes whose loss confers resistance.[6][7][8][9]
-
Pharmacodynamic Marker Analysis: Assess the levels of symmetric dimethylarginine (SDMA) via Western blot or other methods in both sensitive and resistant cells upon treatment with MRTX9768. Inadequate SDMA reduction in resistant cells at effective concentrations may suggest target-related resistance.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| Reduced efficacy of MRTX9768 in MTAP-deleted cell lines over time. | Development of acquired resistance. | 1. Confirm MTAP deletion status of your cell line. 2. Generate a dose-response curve to confirm the shift in IC50. 3. Investigate potential resistance mechanisms (see FAQ Q3). 4. Consider rational combination therapies (see below). |
| High variability in experimental results with MRTX9768. | Cell line heterogeneity; inconsistent experimental conditions. | 1. Ensure a single-cell-cloned population of the parental cell line. 2. Strictly control for cell density, passage number, and drug concentration. 3. Monitor and maintain consistent MTA levels in your in vitro system if possible. |
| Unexpected toxicity in in vivo models. | Off-target effects at high concentrations; specific animal model sensitivity. | 1. Confirm the on-target effect by measuring SDMA levels in tumors and healthy tissues. 2. Perform a dose-titration study to determine the maximum tolerated dose (MTD) in your specific model. 3. Consider a different dosing schedule (e.g., intermittent dosing). |
Strategies to Overcome Resistance: Combination Therapies
Based on preclinical evidence with MRTX9768 and its close analog MRTX1719, several combination strategies have been proposed to enhance efficacy and overcome resistance.
| Combination Partner | Rationale | Preclinical Evidence/Status |
| MAT2A Inhibitors (e.g., IDE397) | Inhibition of MAT2A decreases the levels of S-adenosylmethionine (SAM), the natural competitor of MTA for PRMT5 binding. This increases the MTA:SAM ratio, thereby enhancing the selectivity and potency of MTA-cooperative PRMT5 inhibitors.[10] | Preclinical studies show synergistic anti-tumor activity in MTAP-deleted models.[11] A clinical trial is evaluating the combination of a MAT2A inhibitor (IDE397) and a PRMT5 inhibitor (AMG 193).[4] |
| CDK4/6 Inhibitors (e.g., Palbociclib) | PRMT5 inhibition can lead to cell cycle arrest. Combining with a CDK4/6 inhibitor, which also controls the G1-S phase transition, may result in synergistic anti-proliferative effects. | Preclinical studies with MRTX1719 have shown enhanced tumor growth inhibition with palbociclib.[12] |
| PARP Inhibitors (e.g., Olaparib) | PRMT5 has a role in DNA damage repair. Combining a PRMT5 inhibitor with a PARP inhibitor may lead to synthetic lethality in tumor cells with compromised DNA repair pathways. | Preclinical studies with MRTX1719 have demonstrated enhanced tumor growth inhibition in combination with olaparib.[12] |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1) | MRTX1719 has been shown to reduce the activation of the PI3K pathway, which is associated with immune resistance.[7] Combining with an immune checkpoint inhibitor may enhance the anti-tumor immune response. | Preclinical models show that MRTX1719 can sensitize tumors to T-cell-mediated killing and synergizes with anti-PD-1 therapy.[7] |
| Taxanes (e.g., Paclitaxel) | Acquired resistance to PRMT5 inhibitors can be driven by the upregulation of stathmin 2 (STMN2), a microtubule regulator. This can induce collateral sensitivity to microtubule-stabilizing agents like paclitaxel.[4] | This has been observed in models of resistance to other PRMT5 inhibitors.[4] |
| Chemotherapy (e.g., Oxaliplatin, Gemcitabine) | MRTX1719 induces G0/G1 cell cycle arrest. Combining with cytotoxic agents that target different phases of the cell cycle can lead to synergistic effects. | MRTX1719 has shown synergistic anti-cancer effects with oxaliplatin and gemcitabine in MTAP-deficient cancer cells.[13] |
Quantitative Data Summary
Table 1: In Vitro Activity of MRTX1719 (a close analog of MRTX9768) in Isogenic HCT116 Cell Lines
| Cell Line | MTAP Status | SDMA Inhibition IC50 (nM) | Cell Viability IC50 (10-day assay) (nM) |
| HCT116 | Wild-Type | 653 | 890 |
| HCT116 | Deletion | 8 | 12 |
| Selectivity (WT/del) | >80-fold | >70-fold |
Data adapted from preclinical studies with MRTX1719.[5][12]
Table 2: In Vivo Efficacy of MAT2A and PRMT5 MTA-cooperative Inhibitor Combination
| Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| IDE397 (MAT2A inhibitor) | 10 mg/kg, QD | Varies by model |
| AMG 193 (PRMT5MTAi) | 30 mg/kg, QD | Varies by model |
| IDE397 + AMG 193 | 10 mg/kg + 30 mg/kg, QD | Significantly greater than single agents |
Data is a qualitative summary from a PDX combination efficacy study. Specific percentages of tumor growth inhibition were model-dependent.
Experimental Protocols
Generation of a Drug-Resistant Cell Line
Objective: To develop a cell line with acquired resistance to MRTX9768 for mechanistic studies.
Methodology:
-
Initial IC50 Determination: Determine the 50% inhibitory concentration (IC50) of MRTX9768 in the parental MTAP-deleted cell line using a standard cell viability assay (e.g., CellTiter-Glo®).
-
Dose Escalation:
-
Culture the parental cells in media containing MRTX9768 at a concentration equal to the IC20 (20% inhibitory concentration).
-
Once the cells resume a normal growth rate, increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each step, allow the cells to adapt and recover their normal proliferation rate before the next concentration increase.
-
-
Clonal Selection: Once a significantly resistant population is established (e.g., >10-fold increase in IC50), perform single-cell cloning by limiting dilution to isolate and expand individual resistant clones.
-
Validation of Resistance: Confirm the resistant phenotype of the selected clones by performing a dose-response assay and comparing the IC50 to the parental cell line. The resistant phenotype should be stable after culturing in drug-free medium for several passages.[14]
Assessment of Drug Synergy
Objective: To determine if a combination of MRTX9768 and a second agent has a synergistic, additive, or antagonistic effect on cell viability.
Methodology:
-
Cell Seeding: Seed MTAP-deleted cancer cells in 96-well plates at an appropriate density.
-
Drug Treatment: Treat the cells with a matrix of concentrations of MRTX9768 and the second drug, both alone and in combination. Include a vehicle-only control.
-
Cell Viability Assay: After a defined incubation period (e.g., 72 hours), measure cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTT).[15]
-
Data Analysis: Calculate the degree of synergy using a standard model, such as the Bliss independence model or the Chou-Talalay method (Combination Index, CI).[13][16][17] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot for SDMA Quantification
Objective: To measure the pharmacodynamic effect of MRTX9768 by quantifying the levels of symmetric dimethylarginine (SDMA).
Methodology:
-
Sample Preparation: Treat cells with MRTX9768 for the desired time and at various concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for SDMA (e.g., anti-SDMA antibody).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Include a loading control, such as an antibody against GAPDH or β-actin, to ensure equal protein loading.
-
-
Detection and Quantification: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.[12]
Visualizations
Caption: Mechanism of action of MRTX9768 in MTAP-deleted vs. MTAP wild-type cells.
Caption: Experimental workflow for investigating and overcoming resistance to MRTX9768.
Caption: Synergistic pathways of MRTX9768 in combination with other targeted agents.
References
- 1. Single-cell RNA-seq analysis identifies markers of resistance to targeted BRAF inhibitors in melanoma cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using transcriptome sequencing to identify mechanisms of drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. media.ideayabio.com [media.ideayabio.com]
- 5. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. idtdna.com [idtdna.com]
- 9. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 11. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MRTX1719, an MTA-cooperative PRMT5 Inhibitor, Induces Cell Cycle Arrest and Synergizes With Oxaliplatin and Gemcitabine for Enhanced Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell viability assay for drug synergy [bio-protocol.org]
- 17. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
MRTX9768 Hydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving MRTX9768 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MRTX9768?
A1: MRTX9768 is a potent, orally active, and selective inhibitor of the PRMT5-MTA complex.[1][2] Its mechanism is based on the concept of synthetic lethality.[3] In cancer cells with a homozygous deletion of the MTAP gene (methylthioadenosine phosphorylase), the metabolite methylthioadenosine (MTA) accumulates.[3][4] MRTX9768 specifically binds to and stabilizes the catalytically inactive complex of PRMT5 and MTA, leading to potent inhibition of PRMT5's methyltransferase activity.[3][5] This selective inhibition in MTAP-deleted cells suppresses the symmetric dimethylation of arginine (SDMA) on target proteins, inhibiting cell proliferation and leading to anti-tumor activity, while largely sparing healthy cells where MTA levels are low.[4][6]
Q2: How selective is MRTX9768 for MTAP-deleted cells versus wild-type cells?
A2: Preclinical data demonstrates that MRTX9768 has marked selectivity for inhibiting SDMA formation and cell proliferation in MTAP-deleted (MTAP-del) cancer cells compared to MTAP-wild-type (MTAP-WT) cells.[1][2][5] The IC50 values from studies with HCT116 cell lines are summarized below.
| Cell Line | Target | IC50 Value |
| HCT116 MTAP-del | SDMA Inhibition | 3 nM[1][2][5] |
| HCT116 MTAP-WT | SDMA Inhibition | 544 nM[1][2][5] |
| HCT116 MTAP-del | Cell Proliferation | 11 nM[1][2][5] |
| HCT116 MTAP-WT | Cell Proliferation | 861 nM[1][2][5] |
Q3: What are the known or potential off-target effects of MRTX9768?
A3: The primary "off-target" consideration for MRTX9768 is its effect on MTAP-WT cells. As shown in the table above, while significantly less potent, the compound can inhibit PRMT5 at higher concentrations in non-target cells. In xenograft studies, oral administration of MRTX9768 resulted in less SDMA modulation in bone marrow compared to MTAP-deleted tumors, suggesting a degree of selectivity in vivo.[4][5][7]
While specific kinome-wide screening data for MRTX9768 is not publicly available, researchers should be aware of potential class-effects associated with PRMT5 inhibitors. Clinical trials of other PRMT5 inhibitors have reported treatment-related adverse effects, including hematological toxicities such as anemia, thrombocytopenia, and neutropenia.[8] It is advisable to monitor for these potential effects in preclinical models.
Q4: How can I confirm the on-target activity of MRTX9768 in my experiments?
A4: The most direct method to confirm on-target activity is to measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as SmD3 or H4R3. A dose-dependent reduction in SDMA levels upon MRTX9768 treatment, typically assessed by Western blot, is a reliable indicator of PRMT5 inhibition. This should correlate with a reduction in cell viability or proliferation, specifically in MTAP-deleted cell lines.
Troubleshooting Guides
Problem 1: High toxicity or cell death observed in MTAP-wild-type (WT) control cells.
-
Possible Cause 1: Incorrect Drug Concentration. The concentration of MRTX9768 may be too high, exceeding the selectivity window.
-
Solution: Perform a full dose-response curve for both MTAP-del and MTAP-WT cell lines to determine the optimal concentration that maximizes efficacy in target cells while minimizing toxicity in control cells.
-
-
Possible Cause 2: Off-Target Toxicity. At high concentrations, the compound may be engaging other targets essential for cell survival.[9][10]
-
Possible Cause 3: Incorrect MTAP Status. The cell line used as a WT control may have an uncharacterized MTAP deletion or polymorphism affecting expression.
-
Solution: Independently verify the MTAP gene and protein expression status of your control cell line using PCR, Western blot, or sequencing.
-
Problem 2: Inconsistent or no inhibition of SDMA levels in MTAP-deleted cells.
-
Possible Cause 1: Drug Inactivity. The compound may have degraded due to improper storage or handling.
-
Solution: this compound should be stored as recommended by the supplier. Prepare fresh dilutions from a new stock solution for each experiment.
-
-
Possible Cause 2: Insufficient Treatment Duration or Dose. The concentration or incubation time may be insufficient to achieve full target engagement and downstream effects.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) and a dose-response experiment to determine the optimal conditions for observing SDMA inhibition in your specific cell model.
-
-
Possible Cause 3: Flawed Detection Method. Issues with the Western blot protocol, such as antibody quality or transfer efficiency, can lead to unreliable results.
-
Solution: Validate your SDMA and loading control antibodies. Run positive and negative controls (e.g., untreated vs. treated cells) and ensure the blotting and imaging procedures are optimized.
-
Experimental Protocols
Protocol 1: Cellular Proliferation Assay (IC50 Determination)
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of MRTX9768.
-
Cell Plating: Seed MTAP-del and MTAP-WT cells in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x dilutions in culture medium, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 0.1 nM), plus a vehicle control (DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or resazurin, following the manufacturer's instructions. Read luminescence or fluorescence on a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control wells. Plot the normalized viability against the log of the drug concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Protocol 2: SDMA Western Blot Analysis for On-Target Activity
This protocol is for assessing the inhibition of PRMT5's methyltransferase activity.
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of MRTX9768 and a vehicle control for 24-72 hours.
-
Protein Extraction: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with a primary antibody against symmetric dimethylarginine (e.g., anti-SDMA antibody) overnight at 4°C.
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
To confirm equal loading, probe a separate membrane or strip and re-probe the same membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin).
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity to determine the relative reduction in SDMA levels.
Protocol 3: Conceptual Framework for Kinome-wide Off-Target Profiling
To identify potential unintended kinase targets, a broad screening assay is recommended. Services like KINOMEscan® from DiscoveRx are commonly used.[11][13]
-
Objective: To determine the interaction profile of MRTX9768 against a large panel of human kinases.
-
Methodology: These assays typically involve a competition binding format. The test compound (MRTX9768) is incubated at a fixed concentration (e.g., 1 µM) with a panel of DNA-tagged kinases. The amount of kinase bound to an immobilized ligand is measured. A reduction in signal indicates an interaction between the compound and the kinase.
-
Data Interpretation: Results are often reported as percent inhibition. "Hits" are kinases that show significant inhibition (e.g., >65-90%). These potential off-targets should then be validated in cell-based functional assays to confirm that the interaction leads to a biological effect.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DiscoveRx Corporation’s KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics - BioSpace [biospace.com]
- 12. Kinome Profiling of Primary Endometrial Tumors Using Multiplexed Inhibitor Beads and Mass Spectrometry Identifies SRPK1 as Candidate Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing MRTX9768 hydrochloride dosage and treatment schedule
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and treatment schedule of MRTX9768 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: MRTX9768 is a potent, selective, and orally active first-in-class inhibitor of the PRMT5-MTA complex.[1][2] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates.[3][4] MRTX9768 selectively binds to and stabilizes the inactive complex of PRMT5 and MTA.[4][5] This prevents PRMT5 from catalyzing the symmetric dimethylation of arginine (SDMA) on its substrate proteins, which are involved in critical cellular processes like splicing and signal transduction.[3][6] The inhibition of SDMA leads to cell death in MTAP-deleted cancer cells, a concept known as synthetic lethality.[3][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro studies, this compound can be dissolved in DMSO. For in vivo studies, formulations with solvents like PEG300, Tween-80, and saline, or corn oil have been used.[1][2] It is recommended to prepare stock solutions, aliquot them, and store them at -20°C for up to one month or -80°C for up to six months, protected from light.[1][2] Repeated freeze-thaw cycles should be avoided.[7]
Q3: What are the key differences in MRTX9768 activity between MTAP-deleted and MTAP-wildtype cells?
A3: MRTX9768 exhibits significant selectivity for MTAP-deleted cells. This is due to the accumulation of MTA in these cells, which is necessary for the formation of the stable, inactive PRMT5-MTA-MRTX9768 complex.[4] In MTAP-wildtype cells, MTA levels are low, resulting in substantially lower inhibition of PRMT5 and cell proliferation.[1][2][3]
Q4: How can I confirm target engagement of MRTX9768 in my experiments?
A4: Target engagement can be assessed by measuring the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as SmD3 or histone H4 at arginine 3 (H4R3me2s), using Western blotting.[7] A decrease in SDMA levels upon treatment with MRTX9768 indicates successful target inhibition.
Q5: Are there any known off-target effects of MRTX9768?
A5: While MRTX9768 is designed to be a selective inhibitor, like most small molecules, it may exhibit off-target effects at higher concentrations.[8][9] It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target activities. Comparing the observed phenotype with that of other structurally different PRMT5 inhibitors or with genetic knockdown of PRMT5 can help confirm that the effects are on-target.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values in cell-based assays | - Cell passage number: Cellular characteristics can change with high passage numbers. - Cell density: Seeding density can influence inhibitor sensitivity. - Compound stability/solubility: The compound may degrade or precipitate in the culture medium. - Assay conditions: Variations in incubation time, temperature, or reagent quality. | - Use cells within a consistent and low passage number range. - Ensure consistent cell seeding density across experiments. - Prepare fresh dilutions of MRTX9768 for each experiment from a frozen stock. Visually inspect for any precipitation. - Standardize all assay parameters, including incubation times and reagent preparation. |
| High cellular toxicity at expected effective concentrations | - Off-target toxicity: The inhibitor may be affecting other essential cellular pathways. - Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Perform a dose-response curve to determine the optimal concentration. - Use the lowest effective concentration of the inhibitor. - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Weak or no effect in cell-based assays despite biochemical potency | - Poor cell permeability: The compound may not be efficiently entering the cells. - Efflux pumps: The inhibitor may be actively transported out of the cells. - Insufficient incubation time: The duration of treatment may not be long enough to observe a cellular phenotype. | - Verify the cell permeability of MRTX9768 in your specific cell line if possible. - Consider using cell lines with lower expression of efflux pumps like P-glycoprotein. - Extend the incubation time. Effects on cell proliferation may take 72 hours or longer to become apparent.[10] |
| No reduction in SDMA levels after treatment | - Suboptimal antibody for Western blot: The primary antibody may not be sensitive or specific enough. - Insufficient inhibitor concentration or treatment time: The dose or duration of treatment may be inadequate to inhibit PRMT5 effectively. - Technical issues with Western blotting: Problems with protein extraction, transfer, or antibody incubation. | - Validate your anti-SDMA antibody with positive and negative controls. - Perform a dose-response and time-course experiment to determine the optimal conditions for SDMA reduction. - Review and optimize your Western blot protocol. |
Data Presentation
Table 1: In Vitro Potency of MRTX9768
| Cell Line | MTAP Status | Assay | IC50 (nM) |
| HCT116 | MTAP-deleted | SDMA Inhibition | 3[1][2][3] |
| HCT116 | MTAP-deleted | Cell Proliferation | 11[1][2][3] |
| HCT116 | MTAP-wildtype | SDMA Inhibition | 544[1][2][3] |
| HCT116 | MTAP-wildtype | Cell Proliferation | 861[1][2][3] |
Table 2: Preclinical In Vivo Dosage of MRTX9768
| Animal Model | Tumor Type | Dosage and Schedule | Outcome |
| CD-1 Mouse | - | 30 mg/kg (oral) | Favorable ADME profile[1][2] |
| Beagle Dog | - | 30 mg/kg (oral) | Favorable ADME profile[1][2] |
| Cynomolgus Monkey | - | 10 mg/kg (oral) | Favorable ADME profile[1][2] |
| Xenograft models | MTAP-deleted tumors | 100 mg/kg (oral, BID, 6/21 days) | Maintained SDMA inhibition 3 days after dosing stopped[1][2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of MRTX9768 on cell proliferation.
Materials:
-
MTAP-deleted and MTAP-wildtype cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of MRTX9768 in complete culture medium. A vehicle control (medium with the same concentration of DMSO) should be included.
-
Remove the overnight culture medium and add the medium containing the different concentrations of MRTX9768.
-
Incubate the plate for 72 to 120 hours at 37°C in a humidified CO2 incubator.[10]
-
Add MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: Western Blot for SDMA Levels
Objective: To assess the inhibition of PRMT5 activity by measuring SDMA levels.
Materials:
-
Cell lysates from cells treated with MRTX9768
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-Symmetric Di-Methyl Arginine (SDMA) motif antibody
-
Loading control antibody (e.g., anti-GAPDH, anti-β-Actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with various concentrations of MRTX9768 for a predetermined duration (e.g., 24-72 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL detection reagent.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of MRTX9768 in an in vivo model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MTAP-deleted human cancer cell line
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of MTAP-deleted cancer cells (potentially mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the MRTX9768 formulation for oral administration.
-
Administer MRTX9768 or vehicle control to the respective groups according to the planned dosage and schedule (e.g., daily, twice daily).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for SDMA levels).
Visualizations
Caption: MRTX9768 stabilizes the inactive PRMT5-MTA complex, inhibiting SDMA and inducing cell death.
Caption: Workflow for in vitro evaluation of MRTX9768.
Caption: Workflow for in vivo xenograft studies with MRTX9768.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with MRTX9768 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with MRTX9768 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of MRTX9768 treatment in cancer cell lines?
MRTX9768 is a potent and selective inhibitor of the PRMT5-MTA complex.[1][2][3] Therefore, the expected outcome is the selective inhibition of cell proliferation and reduction in symmetric dimethylarginine (SDMA) levels in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][4] MTAP wild-type (WT) cells should be significantly less sensitive to the compound.[1][2]
Q2: How can I confirm that my MTAP-deleted cell line is sensitive to MRTX9768?
You should perform a dose-response experiment and measure both cell viability and the SDMA pharmacodynamic biomarker. A significant reduction in both endpoints at low nanomolar concentrations is indicative of sensitivity. The IC50 for cell proliferation in sensitive HCT116 MTAP-deleted cells is approximately 11 nM, while the IC50 for SDMA reduction is around 3 nM.[1][2]
Q3: At what concentration should I see a difference between MTAP-deleted and MTAP-WT cells?
A clear therapeutic window is expected. For example, in HCT116 cells, the IC50 for proliferation in MTAP-WT cells is around 861 nM, which is over 78-fold higher than in the isogenic MTAP-deleted line.[1][2] A significant difference in potency should be observed at concentrations between 10 nM and 500 nM.
Troubleshooting Guides
Issue 1: Reduced or No Efficacy in a Known MTAP-Deleted Cell Line
Question: I am not observing the expected anti-proliferative effect of MRTX9768 in my MTAP-deleted cancer cell line. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Cell Line Integrity:
-
Action: Authenticate your cell line using short tandem repeat (STR) profiling to ensure it is the correct cell line and free from cross-contamination.
-
Action: Confirm the MTAP deletion status of your specific cell bank using PCR or Western blotting. Genetic drift can occur in cultured cell lines.
-
-
Compound Integrity and Activity:
-
Action: Ensure your this compound is properly stored as per the manufacturer's instructions to avoid degradation. Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
Action: Include a known sensitive MTAP-deleted cell line (e.g., HCT116 MTAP-/-) as a positive control in your experiments to verify the compound's activity.
-
-
Experimental Conditions:
-
Action: Optimize cell seeding density. High cell density can sometimes mask the anti-proliferative effects of a compound.
-
Action: Ensure the incubation time is sufficient. The cytotoxic effects of PRMT5 inhibitors can be slow to manifest. Consider extending the treatment duration to 5-7 days.
-
-
Acquired Resistance:
-
Action: If the cells were previously exposed to MRTX9768 or other PRMT5 inhibitors, they might have developed resistance. Potential mechanisms of resistance to PRMT5 inhibitors include a drug-induced transcriptional state switch or upregulation of survival pathways.[5]
-
Issue 2: Discrepancy Between SDMA Reduction and Cell Viability
Question: I am observing a significant reduction in global SDMA levels upon MRTX9768 treatment, but there is minimal effect on cell viability. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Temporal Disconnect:
-
Explanation: Inhibition of PRMT5 and the subsequent reduction in SDMA is an early event. The downstream effects on cell cycle and apoptosis that lead to a loss of viability may take longer to become apparent.
-
Action: Perform a time-course experiment, measuring both SDMA levels and cell viability at multiple time points (e.g., 24, 48, 72, 96, and 120 hours) to understand the kinetics of the response.
-
-
Cellular Context and Redundancy:
-
Explanation: Some cell lines may have compensatory mechanisms that allow them to tolerate the inhibition of PRMT5 for a period, even with reduced SDMA levels. This could be due to the activation of alternative survival pathways.
-
Action: Investigate the status of key survival pathways in your cell line, such as the PI3K/AKT/mTOR pathway, which has been implicated in resistance to PRMT5 inhibitors.[6]
-
-
Assay Interference:
-
Action: While less likely for this specific discrepancy, ensure that the components of your lysis buffer for the Western blot are not interfering with your viability assay if performed on the same sample set. It is best practice to run these as parallel experiments.
-
Issue 3: High Background or Non-Specific Bands in SDMA Western Blot
Question: My SDMA Western blot shows high background, making it difficult to interpret the results. What can I do to improve the quality?
Possible Causes and Troubleshooting Steps:
-
Blocking:
-
Action: Insufficient blocking is a common cause of high background.[7] Increase the blocking time (e.g., 1-2 hours at room temperature) or switch to an overnight incubation at 4°C.
-
Action: Optimize the blocking agent. While non-fat dry milk is common, Bovine Serum Albumin (BSA) at 3-5% may provide a cleaner background for some antibodies.[8]
-
-
Antibody Concentrations:
-
Action: The concentrations of both the primary and secondary antibodies may be too high. Titrate both antibodies to find the optimal concentration that provides a strong signal with low background.
-
Action: Perform a secondary antibody-only control (incubate the blot with only the secondary antibody) to check for non-specific binding.[9]
-
-
Washing Steps:
-
Action: Inadequate washing can leave unbound antibodies on the membrane. Increase the number and duration of your wash steps with a buffer containing a detergent like Tween-20 (e.g., TBST or PBST).[10]
-
-
Membrane Handling:
-
Action: Ensure the membrane does not dry out at any stage of the process, as this can cause high, patchy background.[11]
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Cell Line | MTAP Status | Assay | IC50 (nM) | Reference |
| HCT116 | MTAP-deleted | SDMA Inhibition | 3 | [1][2] |
| HCT116 | MTAP-deleted | Proliferation | 11 | [1][2] |
| HCT116 | MTAP Wild-Type | SDMA Inhibition | 544 | [1][2] |
| HCT116 | MTAP Wild-Type | Proliferation | 861 | [1][2] |
Table 2: In Vivo Administration of this compound
| Animal Model | Dose and Schedule | Outcome | Reference |
| Mouse Xenograft (MTAP-del tumor) | Oral administration | Dose-dependent inhibition of SDMA | [1][4] |
| CD-1 Mouse | 30 mg/kg (PO) | Favorable ADME profile, >50% bioavailability | [2][12] |
| Beagle Dog | 30 mg/kg (PO) | Favorable ADME profile, >50% bioavailability | [2][12] |
| Cynomolgus Monkey | 10 mg/kg (PO) | Favorable ADME profile | [2][12] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Remove the overnight culture medium and add the media containing the different concentrations of MRTX9768. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 to 120 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Symmetrical Dimethylarginine (SDMA) Western Blot
-
Cell Lysis: After treatment with MRTX9768, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Normalization: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: MRTX9768 Mechanism of Action in MTAP-deleted vs. MTAP-WT cells.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Standard experimental workflow for SDMA Western blotting.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Mechanisms and consequences of resistance to PRMT5 Inhibition [dspace.mit.edu]
- 6. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. arp1.com [arp1.com]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. sinobiological.com [sinobiological.com]
- 12. medchemexpress.com [medchemexpress.com]
MRTX9768 hydrochloride stability and storage conditions
Technical Support Center: MRTX9768 Hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound?
A1: The lyophilized powder of this compound should be stored at -20°C. Under these conditions, it is stable for up to 2 years.[1] Ensure the vial is tightly sealed to protect it from moisture.
Q2: What are the recommended storage conditions for a stock solution of this compound?
A2: Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials.[1][2] For optimal stability, store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] A shorter storage period of 2 weeks is recommended at 4°C.[1] Always protect the solution from light.[2]
Q3: Can I store my stock solution at room temperature?
A3: It is not recommended to store stock solutions at room temperature for extended periods. For best results, you should prepare and use solutions on the same day.[1] If you need to make stock solutions in advance, store them at -20°C or -80°C.[1][2]
Q4: How many times can I freeze and thaw my stock solution?
A4: To prevent inactivation of the product, it is strongly recommended to avoid repeated freeze-thaw cycles.[2] You should aliquot the stock solution into single-use volumes after preparation.
Troubleshooting Guide
Issue 1: I see precipitation in my stock solution after thawing.
-
Cause: The compound may have come out of solution due to temperature changes or solvent evaporation.
-
Solution: Before use, allow the vial to equilibrate to room temperature for at least one hour.[1] If precipitation persists, you can gently warm and/or sonicate the solution to aid dissolution.[2][3] Always ensure the vial is tightly sealed to prevent solvent evaporation.
Issue 2: My experimental results are inconsistent.
-
Cause: Inconsistent results can arise from degradation of the compound due to improper storage or handling.
-
Solution:
-
Ensure that stock solutions are stored under the recommended conditions (-80°C for long-term, -20°C for short-term) and are within the recommended use-by dates.[2]
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2]
-
For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[2][3]
-
When preparing aqueous working solutions, it is advisable to filter and sterilize them using a 0.22 μm filter before use.[2]
-
Issue 3: I am having trouble dissolving the compound for my in vivo study.
-
Cause: this compound may require a specific formulation for in vivo applications to ensure adequate solubility and bioavailability.
-
Solution: First, prepare a clear stock solution in an appropriate organic solvent like DMSO. Then, use a formulation protocol involving co-solvents. For example, a working solution can be prepared by sequentially adding the DMSO stock solution to PEG300, mixing, then adding Tween-80, mixing again, and finally adding Saline to the desired volume.[2][3]
Data Presentation: Storage and Stability
| Form | Solvent | Storage Temperature | Duration | Notes |
| Lyophilized Powder | N/A | -20°C | 2 years | Keep vial tightly sealed.[1] |
| Stock Solution | DMSO | -80°C | 6 months | Protect from moisture and light; aliquot.[2] |
| DMSO | -20°C | 1 month | Protect from moisture and light; aliquot.[2] | |
| DMSO | 4°C | 2 weeks | For short-term storage.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Equilibration: Allow the vial of this compound powder (MW: 460.89 g/mol ) to equilibrate to room temperature for at least 1 hour before opening.[1]
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of powder: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L) Volume (µL) = ((0.001 g / 460.89 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 217 µL
-
Dissolution: Add the calculated volume of high-purity DMSO to the vial.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected, tightly sealed vials. Store at -80°C for up to 6 months.[2]
Protocol 2: Preparation of a Working Solution for In Vivo Oral Administration
This protocol is an example and may require optimization for your specific experimental needs. It is recommended to prepare this solution fresh on the day of the experiment.[3]
-
Prepare a Stock Solution: First, prepare a concentrated stock solution in DMSO (e.g., 45 mg/mL) as described in Protocol 1.[2]
-
Formulation (Example): To prepare a 1 mL working solution of 4.5 mg/mL:[2] a. Take 100 µL of the 45 mg/mL DMSO stock solution. b. Add it to 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix again until the solution is homogeneous. d. Add 450 µL of Saline to bring the final volume to 1 mL.
-
Final Checks: Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication may be used to help dissolve the compound.[2][3]
Visualizations
Caption: MRTX9768 selectively inhibits the PRMT5-MTA complex in MTAP-deleted cells.
Caption: Experimental workflow for using this compound in a cell-based assay.
References
Technical Support Center: MRTX9768 Hydrochloride In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRTX9768 hydrochloride for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active first-in-class inhibitor of the PRMT5-MTA complex.[1][2] Its mechanism of action is based on synthetic lethality, specifically targeting cancer cells with MTAP/CDKN2A gene deletions.[3][4][5] In these cells, the accumulation of methylthioadenosine (MTA) leads to the formation of a PRMT5-MTA complex, which MRTX9768 is designed to bind to and inhibit.[4][6] This selective inhibition leads to anti-tumor activity in MTAP-deleted tumors while sparing normal cells.[3][6]
Q2: What are the recommended storage conditions for this compound?
For long-term storage of the solid compound, it is recommended to store it at -20°C for up to 1 month or -80°C for up to 6 months, protected from light and moisture.[1][2] Stock solutions should also be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q3: How should I prepare this compound for in vivo administration?
This compound is a hydrophobic compound, and its delivery in vivo requires appropriate formulation. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] Several vehicle compositions have been reported to successfully solubilize this compound for oral and intraperitoneal administration. Detailed protocols are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
Issue 1: Poor Solubility and Precipitation
Q: I am having trouble dissolving this compound, or it is precipitating out of my vehicle.
A: This is a common issue with hydrophobic compounds. Here are several steps you can take to troubleshoot this problem:
-
Vehicle Selection: Ensure you are using an appropriate vehicle. Common formulations for this compound are detailed in the tables below. The choice of vehicle can depend on the desired route of administration (e.g., oral, intraperitoneal).
-
Heating and Sonication: Gentle heating and/or sonication can aid in the dissolution of the compound.[1][2] Be cautious with the temperature to avoid degradation.
-
Solvent Order: The order of solvent addition can be critical. It is often recommended to first dissolve the compound in a small amount of an organic solvent like DMSO before adding aqueous components.[1]
-
Fresh Solvents: The hygroscopic nature of DMSO can significantly impact solubility.[1] Always use newly opened or properly stored anhydrous DMSO.
-
pH Adjustment: Although not explicitly stated in the search results for MRTX9768, for some hydrochloride salts, adjusting the pH of the aqueous component might improve solubility. This should be done cautiously and validated for its effect on compound stability and animal welfare.
Issue 2: Inconsistent Efficacy or Lack of Response
Q: My in vivo experiment is showing inconsistent results or no significant anti-tumor effect.
A: Several factors could contribute to this. Consider the following troubleshooting steps:
-
Dose and Dosing Schedule: Review your dosing regimen. In xenograft studies, oral administration of 100 mg/kg twice daily has been shown to inhibit SDMA (a biomarker of PRMT5 activity).[1] Ensure your dose is within an effective range.
-
Bioavailability: MRTX9768 has shown good oral bioavailability (>50%) in mice and dogs.[1][2] However, factors such as animal strain, diet, and gut microbiome can influence absorption. Ensure consistent experimental conditions.
-
Compound Stability: As mentioned, prepare fresh formulations daily. If the compound degrades in the vehicle over time, it will lose its efficacy.
-
Tumor Model: Confirm that your tumor model has the MTAP/CDKN2A deletion, as MRTX9768's efficacy is selective for this genetic background.[3]
-
Route of Administration: While oral administration is common, if you are observing inconsistencies, you might consider intraperitoneal injection, for which some formulations are also suitable.[1]
Issue 3: Observed Toxicity or Adverse Events
Q: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after administration.
A: While MRTX9768 has been reported to have a favorable safety profile with no changes in RBC parameters at high doses, individual animal models can react differently.[1][2]
-
Vehicle Toxicity: The vehicle itself can cause adverse effects. High concentrations of DMSO, PEG300, or Tween-80 can be toxic. Evaluate the tolerability of your chosen vehicle in a control group of animals.
-
Dose Reduction: If toxicity is observed, consider reducing the dose or the frequency of administration.
-
Solubility Issues: Poorly dissolved compound can form micro-precipitates, which might lead to irritation or toxicity, especially with parenteral routes of administration. Ensure a clear solution or a well-suspended formulation.
-
Off-Target Effects: While selective, high concentrations of any compound can lead to off-target effects. Correlate the timing of adverse events with the peak plasma concentration of the drug if possible.
Data Presentation
Table 1: Solubility of this compound in Different Vehicles
| Vehicle Composition | Solubility | Solution Appearance | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4.5 mg/mL (9.76 mM) | Clear Solution | Requires ultrasonic and/or heating to aid dissolution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 4.5 mg/mL (9.76 mM) | Clear Solution | SBE-β-CD can improve the solubility of hydrophobic compounds.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 4.5 mg/mL (9.76 mM) | Clear Solution | Suitable for oral administration.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.89 mM) | Suspended Solution | Suitable for oral and intraperitoneal injection.[1] |
Table 2: In Vivo Dosing and Pharmacokinetic Parameters
| Parameter | Value | Species | Notes |
| Oral Bioavailability | >50% | Mouse, Dog | [1][2] |
| Effective Oral Dose | 100 mg/kg, BID (twice daily) | Mouse (xenograft) | Resulted in sustained SDMA inhibition.[1] |
| ADME Profile | Moderate to high clearance | Mouse, Dog, Monkey | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Clear Solution for Oral Administration
This protocol is based on the formulation with PEG300 and Tween-80.
-
Weigh the required amount of this compound.
-
Add DMSO to a final concentration of 10% of the total volume.
-
Vortex and/or sonicate until the compound is fully dissolved. Gentle warming may be applied if necessary.
-
Add PEG300 to a final concentration of 40% of the total volume and mix thoroughly.
-
Add Tween-80 to a final concentration of 5% of the total volume and mix thoroughly.
-
Finally, add saline to bring the solution to the final volume (45%) and mix until a clear solution is obtained.
-
Administer to animals immediately after preparation.
Protocol 2: Preparation of a Suspension for Oral or Intraperitoneal Administration
This protocol utilizes SBE-β-CD to create a suspended solution.
-
Prepare a 20% SBE-β-CD solution in saline.
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO to a final concentration of 10% of the total volume.
-
Add the 20% SBE-β-CD in saline solution to the DMSO solution to make up the remaining 90% of the final volume.
-
Vortex and/or sonicate to ensure a uniform suspension.
-
Administer to animals immediately, ensuring the suspension is well-mixed before each administration.
Mandatory Visualizations
References
Measuring Target Engagement of MRTX9768 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for measuring the target engagement of MRTX9768 hydrochloride, a potent and selective inhibitor of the PRMT5-MTA complex. This document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MRTX9768 and how does it relate to target engagement?
MRTX9768 is a synthetic lethal-based inhibitor that selectively binds to the PRMT5-MTA complex.[1][2] This complex forms in cancer cells with a homozygous deletion of the MTAP gene, which leads to the accumulation of methylthioadenosine (MTA).[1][2] PRMT5 is a protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine (SDMA) residues on histone and non-histone proteins.[3] By inhibiting the catalytic activity of the PRMT5-MTA complex, MRTX9768 reduces the levels of SDMA on PRMT5 substrates. Therefore, measuring the reduction in global SDMA levels serves as a primary and direct biomarker of MRTX9768 target engagement.[3]
Q2: What are the recommended assays to measure MRTX9768 target engagement?
The two primary recommended assays are:
-
Western Blotting for Symmetric Dimethylarginine (SDMA): This is the most direct method to measure the enzymatic inhibition of PRMT5 by MRTX9768. A decrease in the overall SDMA signal in treated cells compared to untreated controls indicates target engagement.[3]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms the direct binding of MRTX9768 to its target, the PRMT5-MTA complex. Ligand binding increases the thermal stability of the target protein, which can be detected by quantifying the amount of soluble protein remaining after heat treatment.[4][5]
Q3: In which cell lines is MRTX9768 expected to be most effective?
MRTX9768 exhibits marked selectivity for cancer cells with a homozygous deletion of the MTAP gene (MTAP-del).[1][6] This is because the accumulation of MTA in these cells is necessary for the formation of the PRMT5-MTA complex, which is the specific target of MRTX9768.[1][2] Therefore, researchers should use MTAP-deleted cell lines (e.g., HCT116 MTAP-del) to observe the most significant effects on SDMA inhibition and cell proliferation.[6][7]
Q4: What are the expected downstream effects of MRTX9768 treatment?
Inhibition of PRMT5 by MRTX9768 has been shown to have several downstream effects, including:
-
Inhibition of cell proliferation: MRTX9768 has been shown to potently inhibit the proliferation of MTAP-deleted cancer cells.[6][7]
-
Alterations in RNA splicing: PRMT5 is known to methylate components of the spliceosome machinery, and its inhibition can lead to widespread changes in alternative splicing.
-
Cell cycle arrest: Inhibition of PRMT5 can lead to cell cycle arrest, often at the G1 phase.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of MRTX9768.
Table 1: In Vitro Potency of MRTX9768
| Cell Line | MTAP Status | Assay | IC50 (nM) | Reference |
| HCT116 | MTAP-del | SDMA Inhibition | 3 | [6] |
| HCT116 | MTAP-WT | SDMA Inhibition | 544 | [6] |
| HCT116 | MTAP-del | Cell Proliferation | 11 | [6] |
| HCT116 | MTAP-WT | Cell Proliferation | 861 | [6] |
Table 2: In Vivo Pharmacodynamic and Efficacy Data
| Parameter | Animal Model | Tumor Type | Dosage and Schedule | Observation | Reference |
| SDMA Inhibition | Xenograft | MTAP-del | Oral administration | Dose-dependent inhibition of SDMA | [6][7] |
| Antitumor Activity | Xenograft | MTAP-del | Oral administration | Correlation with SDMA inhibition | [3] |
Experimental Protocols
Protocol 1: Western Blotting for SDMA
This protocol details the steps for assessing MRTX9768 target engagement by measuring the reduction in global SDMA levels.
Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-Symmetric Di-Methyl Arginine (pan-SDMA) antibody
-
Primary antibody: Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 0-1000 nM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Clarify lysates by centrifugation.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary loading control antibody.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize the SDMA signal to the loading control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol provides a method to confirm the direct binding of MRTX9768 to the PRMT5-MTA complex in a cellular context.[4][5]
Materials:
-
MTAP-deleted cancer cell line
-
This compound
-
PBS with protease inhibitors
-
Thermal cycler
-
Cell lysis equipment (e.g., sonicator or freeze-thaw cycles)
-
Western blotting reagents (as described in Protocol 1)
-
Primary antibody: Anti-PRMT5 antibody
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at a desired concentration (e.g., 1 µM) and a vehicle control for 1-2 hours.
-
-
Heat Challenge:
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine protein concentration and perform Western blotting for PRMT5 as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensity of soluble PRMT5 at each temperature for both treated and control samples.
-
Plot the percentage of soluble PRMT5 against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the MRTX9768-treated sample indicates target engagement.
-
Troubleshooting Guides
SDMA Western Blot Troubleshooting
| Issue | Possible Cause | Recommendation |
| Weak or No SDMA Signal | Low PRMT5 expression in the chosen cell line. | Confirm PRMT5 expression levels in your cell line. |
| Inefficient primary antibody. | Use a validated anti-SDMA antibody and optimize the antibody concentration. | |
| Insufficient protein loading. | Increase the amount of protein loaded onto the gel. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Primary or secondary antibody concentration is too high. | Titrate the antibody concentrations to find the optimal dilution. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a highly specific and validated anti-SDMA antibody. Run a negative control (e.g., lysate from PRMT5 knockout cells if available). |
| Protein degradation. | Use fresh lysates and always include protease inhibitors in the lysis buffer. |
CETSA Troubleshooting
| Issue | Possible Cause | Recommendation |
| No Thermal Shift Observed | MRTX9768 did not enter the cells or bind to the target. | Ensure proper drug concentration and incubation time. Verify cell permeability of the compound. |
| Incorrect temperature range for the heat challenge. | Optimize the temperature range to capture the melting curve of PRMT5. | |
| High Variability Between Replicates | Uneven heating of samples. | Use a thermal cycler for precise temperature control. |
| Inconsistent cell lysis. | Ensure a consistent and complete cell lysis method is used for all samples. |
Visualizations
Caption: this compound inhibits the PRMT5-MTA complex, blocking SDMA formation.
Caption: Workflow for measuring MRTX9768 target engagement.
References
- 1. PRMT5 and CDK4/6 inhibition result in distinctive patterns of alternative splicing in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 inhibition disrupts splicing and stemness in... - BV FAPESP [bv.fapesp.br]
- 3. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5 and CDK4/6 inhibition result in distinctive patterns of alternative splicing in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Addressing toxicity issues with MRTX9768 hydrochloride in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MRTX9768 hydrochloride in animal models. The information is designed to help address potential toxicity issues and ensure the successful execution of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active first-in-class inhibitor of the PRMT5-MTA complex.[1][2] Its mechanism of action is based on synthetic lethality. In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates. MRTX9768 selectively binds to the PRMT5-MTA complex, which is more prevalent in these MTAP-deleted cells, leading to potent inhibition of PRMT5's methyltransferase activity.[3][4] This selective inhibition of PRMT5 in cancer cells, while sparing normal cells where MTA levels are low, leads to cell death.[3][4]
Q2: What are the known toxicities associated with PRMT5 inhibitors in animal models?
A2: First-generation PRMT5 inhibitors have been associated with on-target toxicities due to the essential role of PRMT5 in normal cell function.[5] These toxicities are often dose-limiting and can include:
-
Hematological toxicities: Anemia, thrombocytopenia (low platelet count), and neutropenia (low neutrophil count) are common findings.[5][6][7]
-
Gastrointestinal issues: Nausea, vomiting, and diarrhea have been reported.
-
General symptoms: Fatigue, decreased appetite, and weight loss can also occur.[8][9][10]
MRTX9768 is an MTA-cooperative inhibitor designed for an improved safety profile by selectively targeting MTAP-deleted cancer cells, which is expected to result in a wider therapeutic window and reduced toxicity in normal tissues.[11] Preclinical studies have shown that MRTX9768 leads to less symmetric dimethylarginine (SDMA) modulation in the bone marrow compared to tumors, suggesting a lower potential for hematological toxicity.[12][13]
Q3: What are the initial signs of toxicity I should monitor for in my animal models?
A3: Close monitoring of animals during treatment with MRTX9768 is crucial. Key parameters to observe include:
-
Body weight: A significant and progressive loss of body weight can be an early indicator of toxicity.[14][15]
-
Clinical signs: Observe for changes in behavior such as lethargy, ruffled fur, hunched posture, or reduced activity.
-
Food and water intake: A noticeable decrease in consumption can signal adverse effects.
-
Gastrointestinal distress: Monitor for signs of diarrhea or dehydration.
-
Complete Blood Count (CBC): Regular blood sample analysis is recommended to monitor for hematological toxicities.[16][17][18][19]
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Severe Weight Loss
Possible Cause: The administered dose of MRTX9768 may be exceeding the maximum tolerated dose (MTD) in the specific animal model or strain.
Troubleshooting Steps:
-
Dose Reduction: Immediately consider reducing the dose for subsequent cohorts.
-
Staggered Dosing: Implement a staggered dosing schedule (e.g., intermittent dosing) to allow for animal recovery between treatments.[2]
-
Supportive Care: Provide supportive care such as supplemental nutrition and hydration as recommended by your institution's veterinary staff.
-
Re-evaluate Formulation: Ensure the formulation is homogenous and the correct concentration is being administered. Inconsistent formulation can lead to unintended dose escalation.
Issue 2: Hematological Abnormalities Observed in Bloodwork
Possible Cause: On-target inhibition of PRMT5 in hematopoietic stem and progenitor cells. Although MRTX9768 is designed to spare normal tissues, high doses may still impact hematopoiesis.
Troubleshooting Steps:
-
Frequency of Monitoring: Increase the frequency of blood monitoring to track the progression of hematological changes.
-
Dose and Schedule Adjustment: Consider lowering the dose or introducing drug holidays to allow for bone marrow recovery.
-
Comparative Analysis: Compare the severity of hematological toxicity with the observed anti-tumor efficacy to assess the therapeutic index at the current dose.
-
Strain Consideration: Be aware that different mouse strains can exhibit varying sensitivities to drug-induced toxicities.
Issue 3: Formulation Precipitation or Instability
Possible Cause: this compound, like many small molecules, may have limited aqueous solubility, leading to precipitation when diluted in aqueous vehicles for in vivo dosing.
Troubleshooting Steps:
-
Sonication and Warming: If precipitation is observed, gentle sonication or warming of the solution to 37°C may help redissolve the compound.[20]
-
Co-solvent Systems: Utilize a co-solvent system to improve solubility. A common formulation for oral gavage consists of a mixture of DMSO, PEG300, Tween-80, and saline.[2]
-
Fresh Preparation: Prepare the dosing solution fresh daily to minimize the risk of precipitation over time.[2]
-
pH Adjustment: Ensure the pH of the final formulation is within a range that favors the solubility of this compound.
Data Presentation
Table 1: In Vitro Potency of MRTX9768
| Cell Line Context | Parameter | Value |
| HCT116 MTAP-del | SDMA IC50 | 3 nM[2][13][21] |
| HCT116 MTAP-del | Proliferation IC50 | 11 nM[2][13][21] |
| HCT116 MTAP-WT | SDMA IC50 | 544 nM[2][13][21] |
| HCT116 MTAP-WT | Proliferation IC50 | 861 nM[2][13][21] |
Table 2: In Vivo Dosing and Pharmacokinetic Parameters of MRTX9768
| Animal Model | Dose | Dosing Schedule | Key Observation |
| CD-1 Mouse | 30 mg/kg (Oral) | Not Specified | Favorable ADME profile, >50% bioavailability.[2][21] |
| Beagle Dog | 30 mg/kg (Oral) | Not Specified | Favorable ADME profile, >50% bioavailability.[2][21] |
| Cynomolgus Monkey | 10 mg/kg (Oral) | Not Specified | Favorable ADME profile.[2][21] |
| CD-1 Mouse | 1000 mg/kg | Not Specified | No changes in RBC parameters.[2][21] |
| Xenograft Model | 100 mg/kg (Oral) | BID, 6/21 days | Maintained SDMA inhibition 3 days after dosing stopped.[2][21] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Sterile syringes and gavage needles (appropriate size for the mouse)[1][22][23][24]
-
Scale for animal weighing
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for a minimum of one week before the start of the experiment.
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the formulation to be administered. The volume should not exceed 10 ml/kg.[1]
-
Formulation Preparation: Prepare the dosing solution fresh each day. If using a co-solvent system, add each component sequentially and ensure complete dissolution. Gentle warming or sonication can be used if needed.[2]
-
Animal Restraint: Properly restrain the mouse to ensure its head and body are in a vertical position to straighten the esophagus.[1]
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle. The mouse should be allowed to swallow the needle.[1][22]
-
Substance Administration: Administer the calculated volume of the MRTX9768 formulation slowly and steadily.[1]
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing. Continue to monitor the animals daily for clinical signs of toxicity.[23]
Mandatory Visualizations
Caption: PRMT5 signaling pathway and the mechanism of action of MRTX9768.
Caption: Workflow for troubleshooting toxicity in animal models.
Caption: Workflow for troubleshooting formulation precipitation.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 6. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Increase in body weight is lowered when mice received fecal microbiota transfer from donor mice treated with the AT1 receptor antagonist telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5 Inhibition Hits a Nerve (Sheath Tumor): A Targeted Strategy for MPNSTs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Clinical hematological and biochemical parameters in Swiss, BALB/c, C57BL/6 and B6D2F1 Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of biochemical, hematological and oxidative parameters in mice exposed to the herbicide glyphosate-Roundup® - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hematological reference values and animal welfare parameters of BALB/C‐FMABC (Mus musculus) inoculated with Ehrlich tumor kept in the vivarium at ABC Medical School - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. research.sdsu.edu [research.sdsu.edu]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Enhancing the Efficacy of MRTX9768 Hydrochloride in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with MRTX9768 hydrochloride, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
MRTX9768 is a potent, selective, and orally active first-in-class inhibitor of the PRMT5-MTA complex.[1][2] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates.[3][4] MRTX9768 leverages this accumulation by selectively binding to the PRMT5-MTA complex, leading to the inhibition of PRMT5's methyltransferase activity.[3][5] This results in a reduction of symmetric dimethylarginine (SDMA) levels on target proteins, which are crucial for various cellular processes, including RNA splicing.[3][4] The inhibition of PRMT5 in these MTAP-deleted cells induces synthetic lethality, leading to cell death, while having a significantly lesser effect on healthy cells with wild-type MTAP.[2][6]
Q2: What are the potential mechanisms of resistance to MRTX9768?
While direct studies on acquired resistance to MRTX9768 are still emerging, research on PRMT5 inhibitors in other contexts, such as mantle cell lymphoma, points towards the activation of alternative survival pathways.[7] A key potential mechanism of resistance is the upregulation of the PI3K/AKT/mTOR signaling pathway.[7] In some cancer models, inhibition of mTOR has been shown to stimulate PRMT5 activity, suggesting a feedback loop that could contribute to resistance.[1] Therefore, cells may develop resistance to MRTX9768 by hyperactivating the PI3K/AKT/mTOR pathway to bypass the effects of PRMT5 inhibition.
Q3: How can I determine if my cell line is sensitive or resistant to MRTX9768?
The sensitivity of a cell line to MRTX9768 is typically determined by measuring its half-maximal inhibitory concentration (IC50) for cell proliferation and SDMA formation. A significantly higher IC50 value in a resistant cell line compared to a sensitive parental cell line indicates resistance. For example, HCT116 cells with a homozygous deletion of MTAP (MTAP-del) are highly sensitive to MRTX9768, with a reported cell proliferation IC50 of 11 nM and an SDMA inhibition IC50 of 3 nM.[4] In contrast, the MTAP wild-type (MTAP-WT) counterparts are significantly less sensitive, with IC50 values of 861 nM and 544 nM for proliferation and SDMA inhibition, respectively.[4] A resistant cell line would exhibit a rightward shift in its dose-response curve, requiring a much higher concentration of MRTX9768 to achieve the same level of inhibition.
Troubleshooting Guides
Problem 1: My MTAP-deleted cell line is showing reduced sensitivity to MRTX9768.
Possible Cause: Development of acquired resistance through activation of bypass signaling pathways.
Suggested Solution:
-
Investigate PI3K/AKT/mTOR Pathway Activation: Perform Western blot analysis to examine the phosphorylation status of key proteins in this pathway, such as Akt (at Ser473) and S6 ribosomal protein (at Ser235/236). Increased phosphorylation in your less sensitive cells compared to the parental line would suggest the activation of this pathway.
-
Combination Therapy: Consider combining MRTX9768 with a PI3K or mTOR inhibitor. This approach has shown synergistic effects with other PRMT5 inhibitors in preclinical models.[1] The mTOR inhibitor everolimus (a derivative of rapamycin) could be a candidate for such combination studies.[8]
Problem 2: I am not observing the expected level of SDMA inhibition.
Possible Cause: Issues with the experimental protocol or cellular context.
Suggested Solution:
-
Optimize Western Blot/ELISA Protocol: Ensure that your antibody for SDMA is validated and used at the optimal concentration. Include appropriate positive and negative controls. For ELISA, ensure proper coating, blocking, and washing steps.
-
Check MTAP Status: Verify the MTAP deletion status of your cell line using PCR or Western blot. The efficacy of MRTX9768 is highly dependent on the presence of MTA, which accumulates in MTAP-deleted cells.
-
Time-Course and Dose-Response: Perform a time-course experiment to determine the optimal duration of MRTX9768 treatment for maximal SDMA inhibition. Also, ensure you are using a sufficient concentration range in your dose-response experiments to capture the IC50.
Data Presentation
Table 1: In Vitro Efficacy of MRTX9768 in Sensitive vs. Wild-Type Cell Lines
| Cell Line | MTAP Status | Proliferation IC50 (nM) | SDMA IC50 (nM) | Reference |
| HCT116 | MTAP-deleted | 11 | 3 | [4] |
| HCT116 | Wild-Type | 861 | 544 | [4] |
Table 2: Hypothetical Synergy Analysis of MRTX9768 and an mTOR Inhibitor in a Resistant Cell Line
| Drug Combination | Combination Index (CI) | Bliss Synergy Score | Interpretation |
| MRTX9768 + Everolimus | < 1 | > 0 | Synergistic |
| MRTX9768 + Vehicle | 1 | 0 | Additive |
| Note: This table is a template. Actual values would need to be determined experimentally. A Combination Index (CI) less than 1 indicates synergy.[9] A positive Bliss synergy score also suggests a synergistic interaction.[3] |
Experimental Protocols
Protocol 1: Development of MRTX9768-Resistant Cell Lines
-
Determine Initial IC50: First, determine the IC50 of MRTX9768 in your parental MTAP-deleted cell line using a standard cell viability assay.
-
Initial Low-Dose Exposure: Culture the parental cells in media containing MRTX9768 at a concentration equal to the IC10 or IC20.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of MRTX9768 in the culture medium by approximately 1.5 to 2-fold.
-
Monitoring and Maintenance: Continuously monitor the cells for growth and viability. Passage the cells as needed, always maintaining the selective pressure of the drug.
-
Confirmation of Resistance: After several months of continuous culture with escalating doses, confirm the development of resistance by re-evaluating the IC50 of MRTX9768. A significant increase in the IC50 (e.g., >5-fold) indicates the establishment of a resistant cell line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at various stages of development.
Protocol 2: In-Cell ELISA for SDMA Inhibition
-
Cell Seeding: Seed your sensitive and resistant cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of MRTX9768 concentrations for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block the wells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against SDMA overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection:
-
Wash the cells with PBS.
-
Add a chemiluminescent or colorimetric HRP substrate (e.g., TMB).
-
Measure the signal using a plate reader.
-
-
Normalization: Normalize the SDMA signal to the cell number, which can be determined in parallel wells using a cell viability assay or by staining with a nuclear dye like DAPI and performing cell counting.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Combination Treatment Targeting mTOR and MAPK Pathways Has Synergistic Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elkbiotech.com [elkbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Everolimus instead of Sirolimus / Rapamycin? Anyone else trying? - Rapamycin Longevity News [rapamycin.news]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to MRTX9768 Hydrochloride and Other PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MRTX9768 hydrochloride, a novel MTA-cooperative PRMT5 inhibitor, with other classes of PRMT5 inhibitors. The information is supported by preclinical and clinical data to assist researchers in evaluating these therapeutic agents.
Introduction to PRMT5 Inhibition in Oncology
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology. As the primary enzyme responsible for symmetric dimethylarginine (SDMA) modification on both histone and non-histone proteins, PRMT5 is a critical regulator of essential cellular processes, including gene expression, mRNA splicing, and DNA damage repair.[1][2] Its overexpression is linked to poor clinical outcomes in various solid tumors and hematological malignancies, making it an attractive target for drug development.[1][3]
Inhibitors of PRMT5 have evolved, leading to distinct classes based on their mechanism of action. Early "first-generation" inhibitors were typically competitive or non-competitive with the methyl donor S-adenosylmethionine (SAM).[4][5] A newer, highly selective class of "second-generation" inhibitors leverages a synthetic lethal approach by specifically targeting the PRMT5-methylthioadenosine (MTA) complex that forms exclusively in cancer cells with a methylthioadenosine phosphorylase (MTAP) gene deletion.[4][6][7] MRTX9768 is a first-in-class inhibitor based on this MTA-cooperative mechanism.[8][9]
This compound: A Profile
MRTX9768 is a potent, selective, and orally active inhibitor that is designed to bind the PRMT5-MTA complex.[8][9] The MTAP gene is frequently co-deleted with the CDKN2A tumor suppressor gene in approximately 9-15% of all cancers.[6][10] This deletion causes the substrate MTA to accumulate to high levels within the cancer cell, where it binds to PRMT5, creating a unique drug target.[6][7] MRTX9768 selectively binds to this PRMT5-MTA complex, leading to potent inhibition of the enzyme's activity specifically in MTAP-deleted cancer cells while largely sparing healthy cells where MTA levels are low.[10][11] This targeted approach offers the potential for a wider therapeutic window compared to first-generation inhibitors.[4][5]
Performance Comparison: MRTX9768 vs. Other PRMT5 Inhibitors
The efficacy of MRTX9768 has been benchmarked against other PRMT5 inhibitors, such as JNJ-64619178 (a SAM-competitive inhibitor) and GSK3326595 (a SAM-uncompetitive inhibitor). The key distinction lies in the MTA-cooperative mechanism of MRTX9768, which drives its selectivity for MTAP-deleted cancer cells.
Data Presentation
Table 1: Comparative Cellular Potency of PRMT5 Inhibitors
| Inhibitor | Mechanism | Cell Line | MTAP Status | SDMA IC₅₀ (nM) | Proliferation IC₅₀ (nM) | Selectivity (WT/del) |
| MRTX9768 | MTA-Cooperative | HCT116 | Deleted | 3[8][9][10] | 11[8][9][10] | >180x (SDMA) |
| HCT116 | Wild-Type | 544[8][9][10] | 861[8][9][10] | >78x (Prolif.) | ||
| MRTX1719 * | MTA-Cooperative | HCT116 | Deleted | - | ~10 | >100x (Prolif.)[5] |
| HCT116 | Wild-Type | - | >1000 | |||
| JNJ-64619178 | SAM-Competitive | HCT116 | Deleted | - | ~25 | ~2-3x (Prolif.)[5] |
| HCT116 | Wild-Type | - | ~50-75 | |||
| GSK3326595 | SAM-Uncompetitive | HCT116 | Deleted | - | ~25 | ~2-3x (Prolif.)[5] |
| HCT116 | Wild-Type | - | ~50-75 |
*MRTX1719 is the clinical-stage compound from the same MTA-cooperative program as MRTX9768.[4][12]
Table 2: Comparative In Vivo Antitumor Activity in Xenograft Models
| Inhibitor | Model | MTAP Status | Antitumor Activity |
| MRTX9768 / MRTX1719 | HCT116 Xenograft | Deleted | Significant tumor growth inhibition.[5][10] |
| HCT116 Xenograft | Wild-Type | No significant effect on tumor growth.[5] | |
| JNJ-64619178 | HCT116 Xenograft | Deleted | Similar antitumor activity in both genotypes.[5] |
| HCT116 Xenograft | Wild-Type | Similar antitumor activity in both genotypes.[5] | |
| GSK3326595 | HCT116 Xenograft | Deleted | Similar antitumor activity in both genotypes.[5] |
| HCT116 Xenograft | Wild-Type | Similar antitumor activity in both genotypes.[5] |
Table 3: Clinical Development Status of Select PRMT5 Inhibitors
| Compound | Company | Mechanism | Highest Development Phase | Key Clinical Findings / Status |
| MRTX1719 | Mirati Therapeutics | MTA-Cooperative | Phase 1/2[4] | 6 responses in 18 evaluable patients at doses ≥100mg QD.[4] |
| JNJ-64619178 | Janssen | SAM-Competitive | Phase 1[13][14] | ORR of 5.6% overall; 11.5% in adenoid cystic carcinoma. Dose-limiting toxicity: thrombocytopenia.[13][14][15] |
| GSK3326595 | GSK / Epizyme | SAM-Uncompetitive | Phase 1 | Development deal terminated.[4] |
| AMG 193 | Amgen | MTA-Cooperative | Phase 1[13] | Actively recruiting for MTAP-null solid tumors.[13] |
| PRT811 | Prelude Therapeutics | Unknown | Phase 1 | Development discontinued.[4] |
Mandatory Visualization
Signaling and Experimental Diagrams
Caption: General PRMT5 signaling pathway in cancer cells.
Caption: Synthetic lethality of MRTX9768 in MTAP-deleted cells.
Caption: Workflow for comparing PRMT5 inhibitor efficacy.
Experimental Protocols
Cell Proliferation Assay (IC₅₀ Determination)
This protocol determines the concentration of an inhibitor required to reduce cell proliferation by 50%.
-
Cell Seeding: Seed cancer cells (both MTAP-wild-type and -deleted) in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[2][16]
-
Inhibitor Treatment: Prepare a 10-point serial dilution of the PRMT5 inhibitor (e.g., 1 nM to 10 µM) in culture medium. Include a vehicle control (DMSO). Add 100 µL of the diluted inhibitor or vehicle to the appropriate wells.[2]
-
Incubation: Incubate the plate for 72 to 120 hours.[16]
-
Viability Measurement: Add 20 µL of a viability reagent (e.g., MTS or CellTiter-Glo) to each well. Incubate for 1-4 hours at 37°C.[2]
-
Data Analysis: Measure absorbance (490 nm for MTS) or luminescence using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value using non-linear regression.[2][16]
Western Blot for Symmetric Dimethylarginine (SDMA) Levels
This protocol measures the pharmacodynamic effect of the inhibitor on its target.
-
Cell Treatment and Lysis: Treat cells with the PRMT5 inhibitor at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[16]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[2][16]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[2]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for SDMA-modified proteins and a loading control antibody (e.g., β-actin).[2]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensities and normalize the SDMA signal to the loading control.[2][16]
In Vivo Xenograft Study
This protocol evaluates the antitumor efficacy of the inhibitor in a living organism.
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT116 MTAP-del) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of approximately 150 mm³, randomize the mice into treatment and vehicle control groups.[5]
-
Drug Administration: Administer the PRMT5 inhibitor (e.g., MRTX9768) and vehicle control orally once or twice daily at predetermined dose levels.[5][9]
-
Efficacy Evaluation: Measure tumor volumes 2-3 times per week using calipers. Monitor body weight as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor and tissue samples to analyze SDMA levels by Western blot or other methods to confirm target engagement.[5][9]
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to determine efficacy.[5]
Conclusion
The development of MTA-cooperative PRMT5 inhibitors, such as MRTX9768 and its clinical counterpart MRTX1719, represents a significant advancement in precision oncology. Preclinical data strongly indicate that this class of inhibitors offers superior selectivity for MTAP-deleted cancers compared to first-generation, non-selective PRMT5 inhibitors like JNJ-64619178 and GSK3326595.[5][10] By specifically targeting the PRMT5-MTA complex, these agents achieve potent antitumor activity in genetically defined cancer cell populations while sparing normal tissues, suggesting a potentially wider therapeutic index.[5][11] The ongoing clinical evaluation of MRTX1719 and other MTA-cooperative inhibitors will be crucial in validating this synthetic lethal strategy for patients with MTAP-deleted malignancies.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. Seeking a better PRMT5 inhibitor | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 5. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mirati Therapeutics Presents Preclinical Data on Novel Approach to PRMT5 Inhibition that Selectively Targets the PRMT5/MTA Complex in MTAP-Deleted Cancer Models [prnewswire.com]
- 12. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 13. onclive.com [onclive.com]
- 14. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Selectivity of MRTX9768 Hydrochloride for the PRMT5-MTA Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MRTX9768 hydrochloride's performance with other Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, supported by experimental data. MRTX9768 is a potent and selective inhibitor of the PRMT5-methylthioadenosine (MTA) complex, a key target in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.
Introduction to PRMT5 and the Synthetic Lethal Approach
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene expression, RNA splicing, and signal transduction.[1] Dysregulation of PRMT5 activity is implicated in the progression of numerous cancers, making it an attractive therapeutic target.[1]
A significant breakthrough in targeting PRMT5 has been the development of a synthetic lethal strategy focused on cancers with homozygous deletion of the MTAP gene.[2] The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A.[2] MTAP is an essential enzyme in the methionine salvage pathway, and its absence leads to the accumulation of MTA.[2] MTA is an endogenous inhibitor of PRMT5, creating a state of partial PRMT5 inhibition in MTAP-deleted cancer cells.[2] This renders these cells uniquely vulnerable to further PRMT5 inhibition.
MRTX9768 is a second-generation PRMT5 inhibitor designed to selectively bind to and stabilize the inactive PRMT5-MTA complex.[2] This MTA-cooperative inhibition leads to a highly selective anti-tumor effect in MTAP-deleted cancers while sparing normal, MTAP-wild-type (WT) cells.[2] This guide compares the selectivity of MRTX9768 with its analogue, MRTX1719, and first-generation PRMT5 inhibitors, GSK3326595 and JNJ-64619178, which do not exhibit this MTA-cooperative mechanism.
Comparative Performance Data
The following tables summarize the quantitative data from biochemical and cellular assays, highlighting the superior selectivity of MRTX9768 and MRTX1719 for MTAP-deleted cancer cells.
Table 1: Cellular Activity of PRMT5 Inhibitors in Isogenic HCT116 Cell Lines
| Compound | Assay Type | HCT116 MTAP-del IC50 (nM) | HCT116 MTAP-WT IC50 (nM) | Selectivity Ratio (WT/del) |
| MRTX9768 | SDMA Inhibition | 3 [2][3][4][5] | 544 [2][3][4] | 181.3 |
| Cell Proliferation | 11 [2][3][4][5] | 861 [2][3][4] | 78.3 | |
| MRTX1719 | SDMA Inhibition | 8[6] | 653[6] | 81.6 |
| Cell Proliferation | 12[6] | 890[6] | 74.2 | |
| GSK3326595 | SDMA Inhibition | 11[1] | 12[1] | 1.1 |
| Cell Proliferation | 189[1] | 237[1] | 1.3 | |
| JNJ-64619178 | SDMA Inhibition | Not Reported | Not Reported | Not Reported |
| Cell Proliferation | Not Reported | Not Reported | Not Reported |
Table 2: Biochemical Activity of PRMT5 Inhibitors
| Compound | Target/Complex | Assay Type | IC50 (nM) |
| MRTX9768 | PRMT5-MTA | Not Reported | Not Reported |
| MRTX1719 | PRMT5 (in presence of MTA) | Enzymatic Assay | 3.6[6] |
| PRMT5 (without MTA) | Enzymatic Assay | 20.4[6] | |
| GSK3326595 | PRMT5/MEP50 | Enzymatic Assay | 5.9 - 19.7[7] |
| JNJ-64619178 | PRMT5/MEP50 | Enzymatic Assay | 0.14[8][9] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the PRMT5 signaling pathway in the context of MTAP deletion and the mechanism of action of MTA-cooperative inhibitors like MRTX9768.
Caption: PRMT5-MTA signaling pathway and MRTX9768 mechanism.
Experimental Validation Workflow
The validation of MRTX9768's selectivity involves a series of biochemical and cellular assays. The general workflow is depicted below.
Caption: Experimental workflow for PRMT5 inhibitor validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical PRMT5 Enzymatic Activity Assay
This assay quantifies the methyltransferase activity of the PRMT5/MEP50 complex and the potency of inhibitors.
-
Principle: The assay measures the transfer of a methyl group from the co-substrate S-adenosylmethionine (SAM) to a histone peptide substrate. The inhibition is quantified by measuring the reduction in the formation of the methylated product or the by-product S-adenosylhomocysteine (SAH).
-
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 (1-21) peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) for radiometric detection or non-radiolabeled SAM for mass spectrometry or antibody-based detection
-
Test inhibitor (e.g., MRTX9768)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
For MTA-cooperative assessment: 5'-deoxy-5'-(methylthio)adenosine (MTA)
-
96-well or 384-well assay plates
-
Scintillation counter, mass spectrometer, or plate reader for detection
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in the assay buffer.
-
In the assay plate, add the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and the test inhibitor at various concentrations. For assessing MTA cooperativity, parallel reactions are set up with and without a fixed concentration of MTA.
-
Pre-incubate the enzyme, substrate, and inhibitor mixture.
-
Initiate the enzymatic reaction by adding SAM (or ³H-SAM).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid for radiometric assays).
-
Detect the signal. For radiometric assays, transfer the mixture to a filter plate to capture the radiolabeled peptide, wash away unincorporated ³H-SAM, add scintillation cocktail, and measure radioactivity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Symmetric Dimethylarginine (SDMA) Assay
This assay measures the on-target engagement of the PRMT5 inhibitor within a cellular context by quantifying the levels of SDMA, a direct product of PRMT5 activity.
-
Principle: Western blotting or In-Cell Western assays are used to detect the levels of SDMA on PRMT5 substrates (e.g., SmD3) in cells treated with the inhibitor.
-
Materials:
-
MTAP-deleted and MTAP-WT cancer cell lines (e.g., HCT116 isogenic pair)
-
Cell culture medium and reagents
-
Test inhibitor
-
Lysis buffer
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-SDMA and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed the MTAP-deleted and MTAP-WT cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the test inhibitor or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-SDMA antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Normalize the SDMA signal to the loading control.
-
Calculate the IC50 value, representing the inhibitor concentration that causes a 50% reduction in the SDMA signal.
-
Cell Proliferation Assay
This assay determines the effect of the PRMT5 inhibitor on the viability and growth of cancer cells.
-
Principle: The metabolic activity of viable cells, which is proportional to the number of living cells, is measured using a luminescent or colorimetric reagent.
-
Materials:
-
MTAP-deleted and MTAP-WT cancer cell lines
-
Cell culture medium and reagents
-
Test inhibitor
-
Opaque-walled multi-well plates for luminescence assays
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer or spectrophotometer
-
-
Procedure:
-
Seed the MTAP-deleted and MTAP-WT cells at a low density in multi-well plates.
-
Treat the cells with a serial dilution of the test inhibitor or DMSO.
-
Incubate the plates for an extended period (e.g., 5 to 10 days) to assess long-term effects on proliferation.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance.
-
Calculate the percent inhibition of cell proliferation for each concentration relative to the DMSO control and determine the IC50 value.
-
Conclusion
The experimental data robustly demonstrates that this compound is a highly selective inhibitor of the PRMT5-MTA complex. Its mechanism of MTA-cooperative inhibition translates to potent and selective killing of cancer cells with MTAP gene deletion, while having a minimal effect on normal cells. This high degree of selectivity, as evidenced by the significant difference in IC50 values between MTAP-deleted and MTAP-wild-type cells, distinguishes MRTX9768 from first-generation PRMT5 inhibitors. This targeted, synthetic lethal approach holds great promise for the development of a precision medicine for a well-defined patient population with a high unmet medical need.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
A Head-to-Head Comparison of MTA-Cooperative PRMT5 Inhibitors: Focus on MRTX9768 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The emergence of MTA-cooperative PRMT5 inhibitors marks a significant advancement in precision oncology, offering a targeted therapeutic strategy for cancers with MTAP gene deletion. This guide provides a head-to-head comparison of MRTX9768 hydrochloride with other prominent MTA-cooperative inhibitors, namely MRTX1719, TNG908, and AMG 193. The comparison is based on publicly available preclinical data, focusing on potency, selectivity, and in vivo efficacy.
Mechanism of Action: A Shared Strategy of Synthetic Lethality
MRTX9768 and its counterparts are all designed to exploit the synthetic lethal relationship between the inhibition of protein arginine methyltransferase 5 (PRMT5) and the deletion of the methylthioadenosine phosphorylase (MTAP) gene. In MTAP-deleted cancer cells, the metabolite methylthioadenosine (MTA) accumulates to high levels. These inhibitors are designed to bind preferentially to the PRMT5-MTA complex, thereby selectively inhibiting PRMT5 activity in cancer cells while sparing normal, MTAP-proficient cells.[1] This targeted approach is anticipated to have a wider therapeutic index compared to first-generation, non-cooperative PRMT5 inhibitors.
Quantitative Data Presentation
The following tables summarize the preclinical performance of MRTX9768 and other MTA-cooperative inhibitors. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Potency and Selectivity of MTA-Cooperative PRMT5 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) in MTAP-del Cells | IC50 (nM) in MTAP-WT Cells | Selectivity (Fold) | Reference |
| MRTX9768 | HCT116 | SDMA Inhibition | 3 | 544 | 181 | [2] |
| HCT116 | Proliferation | 11 | 861 | 78 | [2] | |
| MRTX1719 | HCT116 | SDMA Inhibition | ~10 | >1000 | >100 | [1][3] |
| HCT116 | Proliferation | 12 | 890 | >70 | [1][3] | |
| TNG908 | HAP1 | Proliferation | - | - | 15 | [4][5][6] |
| AMG 193 | HCT116 | SDMA Inhibition | <10 | >1000 | >100 | [7][8] |
| HCT116 | Proliferation | 100 | >4000 | ~40 | [8][9] |
Table 2: In Vivo Efficacy of MTA-Cooperative PRMT5 Inhibitors in Xenograft Models
| Inhibitor | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| MRTX9768 | MTAP-del xenografts | Oral administration | Dose-dependent inhibition of SDMA | [2] |
| MRTX1719 | Lu-99 (Lung cancer) | 100 mg/kg, daily | 88% | [10] |
| TNG908 | MTAP-null xenografts | Oral administration | Dose-dependent antitumor activity | [4][11] |
| AMG 193 | BxPC-3 (Pancreatic) | 100 mg/kg, daily | 96% | [12] |
| U87MG (Glioblastoma) | 100 mg/kg, daily | 88% | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
SDMA (Symmetric Dimethylarginine) Inhibition Assay (In-Cell Western)
This assay quantifies the level of symmetric dimethylarginine, a direct product of PRMT5 enzymatic activity, in cells following inhibitor treatment.
-
Cell Seeding: Cancer cell lines (e.g., HCT116 MTAP-deleted and wild-type) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test inhibitor or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Cell Fixation and Permeabilization: The cells are fixed with formaldehyde and then permeabilized with a detergent-based solution.
-
Immunostaining: Cells are incubated with a primary antibody specific for SDMA, followed by an infrared-labeled secondary antibody. A second antibody for a housekeeping protein (e.g., actin) is used for normalization.
-
Imaging and Analysis: The plate is scanned on an infrared imaging system, and the integrated intensity of the SDMA signal is normalized to the housekeeping protein signal. IC50 values are calculated from the dose-response curves.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of the inhibitors on cell proliferation and viability by measuring the intracellular ATP levels.
-
Cell Seeding: Cells are seeded in 96-well opaque-walled plates at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: After overnight incubation, cells are treated with a range of inhibitor concentrations.
-
Incubation: The plates are incubated for an extended period (e.g., 5-10 days) to assess long-term effects on cell proliferation.
-
Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP. The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is normalized to the vehicle-treated control wells, and IC50 values are determined from the resulting dose-response curves.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Human cancer cells (e.g., HCT116, Lu-99) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, after which the mice are randomized into vehicle control and treatment groups.
-
Drug Administration: The inhibitor is administered orally at various dose levels and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised to measure the levels of SDMA to confirm target engagement in vivo.
-
Efficacy Calculation: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: PRMT5 signaling and MTA-cooperative inhibition.
Experimental Workflow for Inhibitor Evaluation
Caption: Preclinical evaluation workflow for MTA-cooperative PRMT5 inhibitors.
Logical Relationship of Synthetic Lethality
Caption: The principle of synthetic lethality with MTA-cooperative PRMT5 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Comparative Analysis of MRTX9768 Hydrochloride: A Guide to MTA-Cooperative PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRTX9768 hydrochloride, a potent and selective inhibitor of the PRMT5-MTA complex, with other notable PRMT5 inhibitors. The information presented herein is intended to assist researchers in evaluating the cross-reactivity profile and experimental context of this compound and its alternatives.
Introduction to MRTX9768 and MTA-Cooperative PRMT5 Inhibition
MRTX9768 is a first-in-class, orally active small molecule that exhibits a novel mechanism of action targeting protein arginine methyltransferase 5 (PRMT5).[1][2] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in various cellular processes, including gene expression, RNA splicing, and signal transduction.[3][4][5][6][7]
The therapeutic strategy behind MRTX9768 is rooted in the concept of synthetic lethality. It specifically targets cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, an alteration present in approximately 10-15% of all human cancers.[8] This genetic deletion leads to the accumulation of methylthioadenosine (MTA), which binds to PRMT5, forming a neo-complex. MRTX9768 selectively binds to and inhibits this PRMT5-MTA complex, leading to potent and selective anti-tumor activity in MTAP-deleted cancers while sparing normal tissues.[8]
Comparative Cross-Reactivity Profile
A critical aspect of any targeted therapy is its selectivity. While specific kinome-wide or methyltransferase-wide panel data for MRTX9768 is not publicly available, its selectivity has been demonstrated through targeted assays comparing its activity in MTAP-deleted versus MTAP-wild-type cancer cells.
Table 1: In Vitro Potency and Selectivity of PRMT5 Inhibitors
| Compound | Target | Mechanism | Cell Line | Assay | IC50 (nM) | Selectivity (MTAP WT/del) |
| MRTX9768 | PRMT5-MTA Complex | MTA-Cooperative | HCT116 MTAP-del | SDMA Inhibition | 3[1][2] | >180-fold |
| HCT116 MTAP-WT | SDMA Inhibition | 544[1][2] | ||||
| HCT116 MTAP-del | Proliferation | 11[1][2] | >78-fold | |||
| HCT116 MTAP-WT | Proliferation | 861[1][2] | ||||
| MRTX1719 | PRMT5-MTA Complex | MTA-Cooperative | HCT116 MTAP-del | SDMA Inhibition | 8[9][10] | >81-fold |
| HCT116 MTAP-WT | SDMA Inhibition | 653[9] | ||||
| HCT116 MTAP-del | Proliferation | 12[9][10] | >74-fold | |||
| HCT116 MTAP-WT | Proliferation | 890[9] | ||||
| TNG908 | PRMT5-MTA Complex | MTA-Cooperative | MTAP-null cell lines | Proliferation | - | ~15-fold[11][12] |
| Isogenic MTAP-WT | Proliferation | - | ||||
| AMG 193 | PRMT5-MTA Complex | MTA-Cooperative | MTAP-deleted solid tumors | Clinical Response | - | Favorable safety profile[13][14][15] |
| GSK3326595 | PRMT5 | SAM-uncompetitive | Z-138 (lymphoma) | Biochemical | 6[16] | >4,000-fold vs other HMTs[16][17] |
| JNJ-64619178 | PRMT5 | SAM-competitive | - | Biochemical | >80% inhibition at 10 µM | Highly selective for PRMT5[18] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
While comprehensive off-target data for the MTA-cooperative inhibitors is limited in the public domain, first-generation PRMT5 inhibitors have been profiled more extensively. For instance, GSK3326595 demonstrates high selectivity for PRMT5 over a panel of 20 other histone methyltransferases.[16][17] Similarly, JNJ-64619178 is reported to be highly selective for PRMT5.[18] The unique MTA-cooperative mechanism of MRTX9768 and similar molecules suggests a potentially cleaner off-target profile compared to inhibitors that target the highly conserved SAM-binding pocket of methyltransferases.
Signaling Pathways and Experimental Workflows
To understand the context of MRTX9768's action, it is crucial to visualize the PRMT5 signaling pathway and the experimental workflows used to characterize its activity.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of inhibitor performance.
Biochemical PRMT5 Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the enzymatic activity of PRMT5 by detecting the methylation of a biotinylated histone H4 peptide substrate.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
Test compound (e.g., MRTX9768)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM DTT)
-
HTRF Detection Reagents (Europium cryptate-labeled anti-methyl-histone antibody and Streptavidin-XL665)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the PRMT5/MEP50 enzyme and biotinylated histone H4 peptide substrate to the wells of the microplate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio (665/620) and determine the IC50 values by fitting the data to a dose-response curve.
-
In-Cell Symmetric Dimethylarginine (SDMA) Inhibition Assay (Western Blot)
This assay quantifies the ability of an inhibitor to block PRMT5-mediated methylation in a cellular context by measuring the levels of SDMA-modified proteins.
-
Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compound (e.g., MRTX9768)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-SDMA and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Wash cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify band intensities and normalize the SDMA signal to the loading control. Calculate the IC50 for SDMA inhibition.
-
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the effect of an inhibitor on cell viability by measuring the amount of ATP, which is indicative of metabolically active cells.[19][20][21][22][23]
-
Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines
-
Opaque-walled multi-well plates (96- or 384-well)
-
Cell culture medium and supplements
-
Test compound (e.g., MRTX9768)
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in opaque-walled multi-well plates at a predetermined density and allow them to adhere overnight.[21]
-
Treat cells with a range of concentrations of the test compound.
-
Incubate the plates for a specified period (e.g., 72 to 120 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.[20][21]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[20][21]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20][21]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20][21]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
-
Conclusion
This compound is a highly potent and selective inhibitor of the PRMT5-MTA complex, demonstrating a promising therapeutic window for the treatment of MTAP-deleted cancers. Its MTA-cooperative mechanism represents a significant advancement over first-generation, non-selective PRMT5 inhibitors. While further comprehensive cross-reactivity profiling against a broader range of kinases and methyltransferases would provide a more complete picture of its off-target effects, the available data strongly supports its high degree of selectivity for its intended target. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of MRTX9768 and other emerging PRMT5 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
- 6. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. tangotx.com [tangotx.com]
- 12. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacr.org [aacr.org]
- 16. axonmedchem.com [axonmedchem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 20. promega.com [promega.com]
- 21. ch.promega.com [ch.promega.com]
- 22. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 23. promega.com [promega.com]
Efficacy of MTA-Cooperative PRMT5 Inhibition in Patient-Derived Xenograft Models: A Comparative Analysis of MRTX9768 Hydrochloride and its Successor, MRTX1719
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of MRTX9768 hydrochloride's successor, MRTX1719, a potent and selective MTA-cooperative PRMT5 inhibitor, in patient-derived xenograft (PDX) models of various cancers. MRTX1719 emerged from the same discovery program as MRTX9768 and represents the clinical development candidate.[1] This analysis includes supporting experimental data, detailed methodologies for key experiments, and a comparison with other relevant PRMT5 inhibitors.
Introduction to MTA-Cooperative PRMT5 Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme involved in various cellular processes, including cell growth and proliferation. In cancers with a specific genetic deletion known as MTAP (methylthioadenosine phosphorylase) deletion, an endogenous inhibitor of PRMT5 called methylthioadenosine (MTA) accumulates. This creates a unique therapeutic opportunity. MTA-cooperative PRMT5 inhibitors, such as MRTX1719, are designed to selectively bind to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 activity in cancer cells with MTAP deletions while sparing normal, healthy cells.[1][2] This approach represents a promising synthetic lethal strategy for treating a range of solid tumors.
Comparative Efficacy in Patient-Derived Xenograft (PDX) Models
MRTX1719 has demonstrated significant anti-tumor activity, including tumor growth inhibition and regression, across a panel of PDX models from various cancer types with MTAP deletions. The following tables summarize the quantitative efficacy data from preclinical studies.
Table 1: Efficacy of MRTX1719 in Mesothelioma PDX Models
| PDX Model | Dose (mg/kg, oral) | Treatment Duration | Tumor Growth Inhibition (%) | Observations |
| Mesothelioma PDX 1 | 50 | 21 days | Not specified | Statistically significant tumor growth inhibition |
| Mesothelioma PDX 2 | 50 | 21 days | Not specified | Statistically significant tumor growth inhibition |
| Mesothelioma PDX 3 | 50 | 21 days | Not specified | Statistically significant tumor growth inhibition |
| Mesothelioma PDX 4 | 50 | 21 days | Not specified | Statistically significant tumor growth inhibition |
| Mesothelioma PDX 5 | 50 | 21 days | Not specified | Statistically significant tumor growth inhibition |
Table 2: Comparative Efficacy of MRTX1719 and Other PRMT5 Inhibitors in a Pancreatic Cancer PDX Model (Panc-1)
| Compound | Dose (mg/kg, oral) | Treatment Duration | Tumor Growth Inhibition (%) |
| MRTX1719 | 100 | 21 days | ~85% |
| GSK3326595 | 100 | 21 days | ~50% |
| JNJ-64619178 | 30 | 21 days | ~60% |
Table 3: Efficacy of MRTX1719 in a Non-Small Cell Lung Cancer (NSCLC) PDX Model (LU99)
| Dose (mg/kg, oral) | Treatment Duration | Tumor Growth Inhibition (%) |
| 12.5 | 22 days | ~40% |
| 25 | 22 days | ~60% |
| 50 | 22 days | ~80% |
| 100 | 22 days | >100% (regression) |
Experimental Protocols
The following section details the generalized methodologies employed in the patient-derived xenograft studies cited in this guide.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients through surgical resection or biopsy and transported in a sterile medium on ice.[3]
-
Implantation: In a laminar flow hood, the tumor tissue is washed with cold phosphate-buffered saline (PBS) to remove non-tumor tissue. The tumor is then cut into small fragments (approximately 2-3 mm³).[4][5]
-
Animal Models: Immunocompromised mice, typically NOD-scid IL2Rgammanull (NSG) or similar strains, are used as hosts.[6]
-
Surgical Procedure: A small incision is made in the flank of an anesthetized mouse, and a subcutaneous pocket is created. A single tumor fragment is implanted into the pocket. The incision is then closed with surgical clips or sutures.[3][4]
-
Tumor Growth Monitoring: Once tumors become palpable, their volume is measured 2-3 times weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.[3]
-
Passaging: When a tumor reaches a volume of approximately 1000-1500 mm³, it is harvested, and fragments are cryopreserved or re-implanted into new cohorts of mice for expansion. Studies are typically conducted with early-passage PDXs (less than 5 passages) to maintain the fidelity of the original tumor.
In Vivo Drug Efficacy Studies
-
Cohort Formation: Once a stable PDX line is established, a cohort of tumor-bearing mice is generated. When tumors reach a volume of approximately 100-200 mm³, the mice are randomized into treatment and vehicle control groups.[6]
-
Drug Administration: MRTX1719 and comparator compounds are typically formulated for oral gavage (PO). The vehicle control group receives the formulation without the active drug. Dosing is administered daily or as specified in the study design.[6]
-
Efficacy Assessment: Tumor volumes and body weights are measured regularly throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study. In some cases, tumor regression (a reduction in tumor volume from baseline) is observed.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested for biomarker analysis, such as measuring the levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity, to confirm target engagement.
Visualizing the Mechanism of Action and Experimental Workflow
PRMT5-MTA Signaling Pathway in MTAP-Deleted Cancers
Caption: PRMT5-MTA signaling in normal versus MTAP-deleted cancer cells.
General Experimental Workflow for PDX Efficacy Studies
Caption: Workflow for patient-derived xenograft (PDX) efficacy studies.
References
- 1. Seeking a better PRMT5 inhibitor | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. benchchem.com [benchchem.com]
- 4. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
Navigating the Landscape of Precision Oncology: A Comparative Guide to Biomarkers for MRTX9768 Hydrochloride Response
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals delves into the predictive biomarkers for response to MRTX9768 hydrochloride, a first-in-class PRMT5-MTA complex inhibitor. This guide provides a detailed comparison with alternative therapies, supported by experimental data, to aid in the strategic development of targeted cancer treatments.
The advent of precision medicine has revolutionized the approach to cancer therapy, emphasizing the importance of patient selection based on specific molecular alterations. This compound, a potent and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex, exemplifies this strategy by targeting a specific vulnerability in cancer cells. This guide offers an in-depth analysis of the biomarkers that predict response to MRTX9768, alongside a comparative look at alternative therapeutic options.
The Critical Role of MTAP Deletion in Predicting Response to MRTX9768
The primary and most well-established predictive biomarker for a favorable response to MRTX9768 is the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2][3] The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A, an event that occurs in approximately 9% of all cancers, with higher prevalence in specific malignancies such as mesothelioma (32%), pancreatic cancer (22%), and lung squamous cell carcinoma (20%).[1][4]
The synthetic lethal relationship between MTAP deletion and PRMT5 inhibition forms the basis of MRTX9768's targeted activity.[3] In healthy cells, the MTAP enzyme metabolizes MTA. However, in cancer cells with MTAP gene deletion, MTA accumulates to high levels. This accumulated MTA binds to PRMT5, forming a PRMT5-MTA complex. MRTX9768 is specifically designed to bind to and inhibit this complex, leading to potent and selective killing of MTAP-deleted cancer cells while sparing normal tissues.[2][3]
The PRMT5-MTA Synthetic Lethality Pathway
References
Comparative Analysis of MRTX9768 Hydrochloride and Other Synthetic Lethal Approaches in MTAP-Deleted Cancers
A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental validation of emerging synthetic lethal therapies targeting methylthioadenosine phosphorylase (MTAP)-deficient tumors.
The concept of synthetic lethality, where the loss of two genes simultaneously is lethal to a cell while the loss of either one alone is not, has emerged as a powerful strategy in precision oncology. A key target in this area is the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor CDKN2A in approximately 15% of human cancers. This deletion creates a unique metabolic vulnerability that can be exploited by targeting specific enzymes, leading to selective cancer cell death. This guide provides a comparative analysis of MRTX9768 hydrochloride, an MTA-cooperative PRMT5 inhibitor, and other prominent synthetic lethal approaches, primarily focusing on MAT2A inhibitors, for the treatment of MTAP-deleted cancers.
Executive Summary
MRTX9768 is a potent and selective, orally active, first-in-class inhibitor that targets the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex.[1][2][3] In MTAP-deleted cancer cells, the accumulation of MTA leads to the formation of this complex, which is then targeted by MRTX9768, resulting in synthetic lethality.[4] This approach contrasts with other synthetic lethal strategies, such as the inhibition of methionine adenosyltransferase 2A (MAT2A), which also leverages the metabolic consequences of MTAP deletion but through a different mechanism. This guide will delve into the preclinical and clinical data of these approaches, present detailed experimental protocols for their evaluation, and visualize the underlying biological pathways.
Mechanism of Action: PRMT5 vs. MAT2A Inhibition
The synthetic lethal relationship in MTAP-deleted cancers stems from the accumulation of MTA, a substrate of the MTAP enzyme.
MRTX9768 and MTA-Cooperative PRMT5 Inhibition:
In healthy cells, MTAP metabolizes MTA. However, in MTAP-deleted cancer cells, MTA accumulates and acts as a weak endogenous inhibitor of PRMT5 by binding to it. MRTX9768 and similar MTA-cooperative inhibitors are designed to specifically and potently bind to this PRMT5-MTA complex, leading to profound inhibition of PRMT5's methyltransferase activity.[4] This inhibition disrupts critical cellular processes, including RNA splicing and signal transduction, ultimately leading to selective cell death in cancer cells while sparing normal tissues where MTA levels are low.[4][5]
MAT2A Inhibition:
Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for all cellular methylation reactions, including those catalyzed by PRMT5. In MTAP-deleted cells, the partial inhibition of PRMT5 by MTA makes these cells highly dependent on the remaining PRMT5 activity, which in turn is sensitive to the levels of its substrate, SAM. By inhibiting MAT2A, drugs like IDE397 reduce the intracellular SAM concentration, further crippling PRMT5 function and inducing synthetic lethality.[6]
Preclinical and Clinical Data Comparison
This section summarizes the available quantitative data for MRTX9768 and its close analog MRTX1719, as well as for the MAT2A inhibitor IDE397 and other relevant MTA-cooperative PRMT5 inhibitors.
Preclinical Efficacy: In Vitro Cell-Based Assays
| Compound | Target | Cell Line | Assay Type | IC50 (nM) | Selectivity (MTAP-WT/MTAP-del) | Reference |
| MRTX9768 | PRMT5-MTA Complex | HCT116 MTAP-del | SDMA Inhibition | 3 | >180-fold | [7][8] |
| HCT116 MTAP-del | Cell Proliferation | 11 | ~78-fold | [7][8] | ||
| MRTX1719 | PRMT5-MTA Complex | HCT116 MTAP-del | Cell Viability | 12 | >70-fold | [9] |
| IDE397 | MAT2A | HCT116 MTAP-del | Cell Proliferation | Not explicitly stated, but selective inhibition shown | Selective for MTAP-del | [10] |
Clinical Efficacy: Solid Tumors with MTAP Deletion
| Compound | Target | Phase | Cancer Types | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| MRTX1719 | PRMT5-MTA Complex | Phase 1/2 | Various Solid Tumors | 33% (6/18 evaluable patients) | Not Reported | [11][12] |
| AMG 193 | PRMT5-MTA Complex | Phase 1 | Various Solid Tumors | 21.4% | Not Reported | [13][14] |
| TNG908 | PRMT5-MTA Complex | Phase 1/2 | Pancreatic Cancer | 22% (2/9 evaluable patients) | 78% (7/9) | [15] |
| IDE397 | MAT2A | Phase 1/2 (Monotherapy) | Urothelial & NSCLC | 33% (9/27 evaluable patients) | 93% | [16][17] |
| IDE397 + Sacituzumab Govitecan | MAT2A + Topo I ADC | Phase 1/2 | Urothelial Cancer | 33% - 57% (dose dependent) | 71% - 100% | [18][19] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches discussed, the following diagrams illustrate the key signaling pathways and workflows.
Caption: Synthetic lethality in MTAP-deleted cancers.
Caption: General experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cell lines.
Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., MRTX9768) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle-only control (DMSO).[5]
-
Incubation: Incubate the plate for 72-120 hours at 37°C.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Symmetric Dimethylarginine (SDMA)
Objective: To assess the pharmacodynamic effect of PRMT5 or MAT2A inhibitors by measuring the levels of SDMA, a downstream biomarker of PRMT5 activity.
Materials:
-
Cell or tumor lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or homogenized tumor tissue in RIPA buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control.
Protocol 3: Mouse Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of a test compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
MTAP-deleted cancer cell line
-
Matrigel (optional)
-
Test compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to improve tumor take rate).
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the test compound (e.g., MRTX9768) or vehicle control orally at the predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot for SDMA).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to assess the antitumor efficacy.
Conclusion and Future Directions
The synthetic lethal strategies of targeting the PRMT5-MTA complex with inhibitors like MRTX9768 and inhibiting MAT2A with compounds such as IDE397 represent highly promising therapeutic avenues for patients with MTAP-deleted cancers. Both approaches have demonstrated compelling preclinical selectivity and encouraging early clinical activity.
MTA-cooperative PRMT5 inhibitors offer a direct and potent inhibition of the key downstream effector in this synthetic lethal interaction. MAT2A inhibitors, on the other hand, act further upstream, impacting the broader cellular methylome, which could have both advantages and disadvantages. The choice between these strategies may ultimately depend on the specific tumor context, potential resistance mechanisms, and combination therapy opportunities.
Future research should focus on direct comparative studies between these two classes of inhibitors to better delineate their respective efficacy and safety profiles. Furthermore, exploring rational combination therapies, such as combining MAT2A and PRMT5 inhibitors, may lead to even more profound and durable clinical responses in this patient population with a high unmet medical need.[21] The continued development and clinical evaluation of these novel synthetic lethal agents hold the potential to significantly improve outcomes for patients with MTAP-deleted malignancies.
References
- 1. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. targetedonc.com [targetedonc.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. filecache.investorroom.com [filecache.investorroom.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion [clin.larvol.com]
- 13. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncodaily.com [oncodaily.com]
- 15. Safety and Tolerability of TNG908 in Patients With MTAP-deleted Solid Tumors [clin.larvol.com]
- 16. cancernetwork.com [cancernetwork.com]
- 17. IDEAYA Reports Positive Interim Phase 1 Data of IDE397 in MTAP-Deletion Cancers at EORTC-NCI-AACR 2024 [synapse.patsnap.com]
- 18. onclive.com [onclive.com]
- 19. ir.ideayabio.com [ir.ideayabio.com]
- 20. benchchem.com [benchchem.com]
- 21. probiologists.com [probiologists.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for MRTX9768 Hydrochloride
This document provides crucial safety and logistical information for the proper handling and disposal of MRTX9768 hydrochloride, a potent and selective PRMT5-MTA complex inhibitor used in research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations for hazardous chemical waste.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly trained in handling hazardous chemicals and adhere to the safety precautions outlined in the Safety Data Sheet (SDS).
Hazard Identification:
| Hazard Class | GHS Classification | Precautionary Statements | Citations |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | [1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | [1] |
| Specific target organ toxicity | Category 3 (Respiratory system) | H335: May cause respiratory irritation. |
Required Personal Protective Equipment (PPE):
To minimize exposure risk, the following PPE must be worn at all times when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.
-
Lab Coat: A lab coat must be worn to protect from skin exposure.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator is necessary to prevent inhalation.
Proper Disposal Procedures for this compound
Disposal of this compound and any contaminated materials must be carried out in strict accordance with federal, state, and local regulations.[2] This compound must not be disposed of with household garbage or allowed to enter the sewage system.[1]
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated PPE (gloves, disposable lab coats), and labware (vials, pipette tips, etc.), must be segregated from non-hazardous waste.
-
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including excess powder, contaminated gloves, and plasticware, in a designated, clearly labeled, and sealed hazardous waste container. The container should be robust and leak-proof.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
-
Labeling:
-
Properly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and the specific hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by a certified hazardous waste disposal service.
-
-
Decontamination:
-
Decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound. Use a suitable cleaning agent as recommended by your institution's safety office. All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.[2]
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Treatment should occur at a regulated medical waste incinerator.[2]
-
Visual Guides
Disposal Workflow for this compound
Caption: Figure 1: A logical workflow for the safe disposal of this compound and associated waste.
Signaling Pathway of MRTX9768
Caption: Figure 2: MRTX9768 inhibits the PRMT5-MTA complex, blocking substrate methylation and tumor cell proliferation.
References
Essential Safety and Operational Guide for Handling MRTX9768 Hydrochloride
This document provides critical safety and logistical information for the handling and disposal of MRTX9768 hydrochloride, a potent and selective PRMT5-MTA complex inhibitor. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize exposure and ensure a safe laboratory environment. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when working with this compound. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[2] Gloves: Double-gloving with two pairs of nitrile gloves is required.[2] Gloves must be changed immediately upon contamination. Eye Protection: Chemical splash goggles for a complete seal around the eyes.[2] Lab Coat: A dedicated, disposable, or non-absorbent lab coat.[2] Ventilation: All manipulations must be performed in a certified chemical fume hood or a powder containment hood.[2] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[2] Eye Protection: Chemical splash goggles or a face shield if there is a significant risk of splashing.[2] Lab Coat: Standard laboratory coat.[2] Ventilation: Work should be conducted in a chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[2] Eye Protection: Safety glasses with side shields.[2] Lab Coat: Standard laboratory coat.[2] Containment: All cell culture work must be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[2] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[2] Eye Protection: Chemical splash goggles.[2] Lab Coat: Standard laboratory coat.[2] |
Operational Plan: Handling and Experimental Use
A clear and concise operational plan is crucial for the safe management of this compound in the laboratory.
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[2]
-
Fume Hood Usage: All handling of the solid compound and concentrated solutions must occur within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Dedicated Equipment: Use dedicated spatulas, glassware, and other equipment to prevent cross-contamination. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.[2]
-
Hand Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[2]
-
Storage: Store this compound in a tightly sealed container, protected from moisture and light. Recommended storage temperatures are -80°C for up to 6 months or -20°C for up to 1 month.[3]
Disposal Plan: Managing Cytotoxic Waste
All materials that have come into contact with this compound are considered potentially contaminated and must be handled as hazardous cytotoxic waste.[4][5]
-
Waste Segregation: At the point of generation, segregate waste into appropriate categories such as "trace" and "bulk" chemotherapy waste.[4]
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and other solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6][7]
-
Liquid Waste: Unused or contaminated solutions should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not dispose of this waste down the drain.[4][7]
-
Contaminated Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container labeled for hazardous chemical waste.[6][7]
-
-
Container Management: Ensure waste containers are leak-proof and securely sealed when three-quarters full to prevent spills.[4]
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste labeling, documentation, and scheduling pickups by Environmental Health and Safety (EHS) personnel.[4]
Caption: Procedural workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
